Erbium;indium
Description
Properties
CAS No. |
12159-46-5 |
|---|---|
Molecular Formula |
ErIn |
Molecular Weight |
282.08 g/mol |
IUPAC Name |
erbium;indium |
InChI |
InChI=1S/Er.In |
InChI Key |
GBIYOBDJCNPGDK-UHFFFAOYSA-N |
Canonical SMILES |
[In].[Er] |
Origin of Product |
United States |
Synthesis and Fabrication Methodologies for Erbium;indium Materials
Intermetallic Compound Formation Approaches
The formation of intermetallic compounds between erbium and indium, as well as the co-doping of other matrices with these elements, utilizes several high-temperature and electrochemical techniques to achieve the desired phases and microstructures.
Arc-melting is a prevalent high-temperature technique for synthesizing intermetallic compounds, including those containing rare earth elements like erbium and indium. northwestern.edu The process involves generating an electric arc between a non-consumable tungsten electrode and the raw materials, which are placed in a water-cooled copper hearth. iitk.ac.in This is conducted under a controlled, inert atmosphere, typically purified argon, to prevent the oxidation of the reactive metals at elevated temperatures. iitk.ac.inznaturforsch.com
To ensure the formation of a homogeneous alloy, a multi-step melting procedure is standard. Initially, the rare earth metal is often pre-melted to form a small button, which minimizes shattering during the subsequent reaction. znaturforsch.com This button is then combined with indium (and other elements, if creating a ternary compound) in the desired stoichiometric ratio. znaturforsch.com The mixture is melted repeatedly, often three or more times, with the resulting button being flipped between each melting step by a tweezer mechanism without breaking the vacuum. iitk.ac.inznaturforsch.com This process promotes a uniform composition throughout the bulk material. iitk.ac.in Research on related rare-earth indides, such as RE₂Au₂In (where RE can be erbium), has successfully utilized this method, reporting weight losses of less than 0.5%. znaturforsch.com Following the melting process, the resulting buttons may be annealed in sealed silica (B1680970) tubes to further enhance homogeneity. znaturforsch.com This technique has been used to prepare a variety of ductile, fully ordered intermetallic compounds with the B2 crystal structure, such as Yttrium-Indium (YIn). sciencedaily.com
Table 1: Typical Arc-Melting Process Parameters
| Parameter | Description | Source |
|---|---|---|
| Power Source | TIG (Tungsten Inert Gas) welding unit | iitk.ac.in |
| Atmosphere | Purified Argon (approx. 600 mbar) | iitk.ac.inznaturforsch.com |
| Electrode | Tungsten | iitk.ac.in |
| Hearth | Water-cooled copper crucible(s) | iitk.ac.in |
| Process | Pre-melting of rare earth element, followed by repeated melting and flipping of the combined elements. | iitk.ac.inznaturforsch.com |
| Homogenization | Typically remelted three times; subsequent annealing may be performed. | iitk.ac.inznaturforsch.com |
The sol-gel method is a versatile wet-chemical technique used to produce a variety of materials, including those co-doped with erbium and indium, often in the form of oxides or nanoparticles. researchgate.netscirp.org This approach is noted for its ability to achieve fine homogeneity, high reactivity of starting materials, and easier composition control at lower sintering temperatures compared to solid-state reactions. vu.lt
In a typical process for creating co-doped materials, such as erbium and indium co-doped yttria-stabilized zirconia (YSZ), the Pechini sol-gel method can be employed. researchgate.netresearchgate.net This involves the formation of a polyester (B1180765) precursor from citric acid and ethylene (B1197577) glycol, which chelates the metal cations from precursor salts like erbium nitrate (B79036) and an indium source. researchgate.netvu.lt Similarly, Er-doped ZnO nanoparticles have been synthesized using erbium nitrate hexahydrate and zinc nitrate hexahydrate, with Mangifera indica gum acting as a stabilizing agent in a green synthesis approach. mdpi.com The process generally involves dissolving the precursors in a solvent, heating and stirring to form a homogenous sol, which is then dried to a gel and calcined at elevated temperatures to yield the final nanopowder. mdpi.com This method has been used to prepare indium-doped TiO₂ and ZnO thin films, demonstrating its wide applicability. scirp.orgacs.org
Spark Plasma Sintering (SPS), also known as Field Assisted Sintering Technology (FAST), is an innovative process used to densify powders into bulk materials. fraunhofer.de The technique is particularly effective for preparing intermetallics, ceramics, and composites. fraunhofer.de SPS is comparable to conventional hot pressing but with the crucial addition of a pulsed DC electrical current applied directly to the powder and the pressing tool. fraunhofer.de This direct application of current generates rapid Joule heating, spark discharges, and high local temperatures between powder particles, which helps to remove adsorbed gases and break down oxide layers on the particle surfaces. fraunhofer.de
A key advantage of SPS is its very high heating rates (up to 600°C/min or more) and short holding times. fraunhofer.denih.gov This rapid processing helps to suppress grain growth, enabling the fabrication of dense materials with nanosized or submicron microstructures. fraunhofer.de In the context of erbium and indium materials, SPS has been used to produce dense pellets from nanopowders prepared by other methods. researchgate.netresearchgate.net For example, Er and In co-doped YSZ nanopowders synthesized via the sol-gel method were consolidated into dense ceramic pellets using the SPS technique. researchgate.netresearchgate.net The process involves heating the powder stepwise to temperatures between 800°C and 1100°C with short holding times to achieve full densification. fraunhofer.de
Electrochemical methods offer a precise route for both the formation of erbium-indium compounds and the selective extraction of erbium. researchgate.netbohrium.com These processes are typically carried out in molten salt electrolytes, such as a eutectic mixture of LiCl-KCl. researchgate.net The fundamental principle involves the electrochemical reduction of metal ions onto a cathode. When an active cathode like liquid indium is used, the deposition potential of erbium can be shifted to more positive values due to the reduction in the activity of erbium as it forms an intermetallic compound with indium. researchgate.netresearchgate.net
Studies have demonstrated that Er(III) ions can be deposited from a molten salt onto an indium electrode, leading to the formation of the intermetallic compound In₃Er. researchgate.net Techniques such as cyclic voltammetry, square wave voltammetry, and chronopotentiometry are used to study the electrochemical behavior, reaction mechanisms, and transport parameters of the electroactive species. researchgate.netresearchgate.net Through controlled potential or constant current electrolysis, erbium can be selectively deposited into the indium. researchgate.net Furthermore, these electrochemical techniques can be used for extraction; one study reported a successful erbium extraction rate of 94.7% from an indium electrode. researchgate.net The process relies on the different redox potentials of the elements involved, allowing for their separation. researchgate.net
The Czochralski method is a dominant industrial technique for producing large, high-quality single crystals from a melt. vu.ltcuni.cz It is widely used for growing oxide crystals, such as garnets and lithium niobate, which can be co-doped with elements like erbium and potentially indium for specific optical or laser applications. vu.ltresearchgate.net
The process begins with melting a stoichiometric mixture of high-purity starting materials in a crucible. cuni.cz Due to the very high melting points of many host materials like yttrium aluminum garnet (YAG), which is around 1950°C, the crucible must be made of a refractory metal such as iridium, molybdenum, or tungsten. vu.ltgoogle.com A seed crystal with a specific orientation is then dipped into the melt. vu.lt The seed is slowly pulled upwards while being rotated, and the melt solidifies onto the seed, replicating its crystal structure. vu.ltresearchgate.net The diameter of the growing crystal is carefully controlled by adjusting the pulling rate and the melt temperature. researchgate.net This method has been successfully used to grow various erbium-doped single crystals. vu.ltresearchgate.net While direct growth of an "erbium-indium" single crystal is not commonly reported, the Czochralski method is the primary candidate for growing host crystals co-doped with both erbium and indium, such as indium-doped LiCaAlF₆ scintillators. fzu.cz
Table 2: Czochralski Growth Parameters for Doped Crystals
| Parameter | Detail | Source |
|---|---|---|
| Crucible Material | Iridium, Molybdenum, Tungsten | vu.ltgoogle.com |
| Growth Atmosphere | Inert (e.g., Argon) or oxidizing, depending on the material | google.com |
| Pulling Speed | 0.1 - 0.5 mm/hr (typical for doped garnets) | google.com |
| Rotation Speed | 2 - 4 rpm (typical for doped garnets) | google.com |
| Dopants | Added to the melt in oxide or other forms | google.com |
| Seed Crystal | Determines the orientation of the final crystal | vu.lt |
Thin Film Deposition and Doping Strategies
The fabrication of thin films containing erbium and indium, either as a compound or as dopants in a host matrix, employs a variety of deposition techniques. These methods allow for precise control over film thickness, composition, and morphology.
A common approach is Pulsed Laser Deposition (PLD) , which has been used to prepare thin films of cerium oxide doped with both erbium and indium oxides. researchgate.net In PLD, a high-power laser ablates a target material, creating a plasma plume that deposits onto a substrate. optica.org Femtosecond-PLD (fs-PLD) is a variation that has been used to embed erbium-doped glass nanoparticles into polymer thin films. optica.org
Vapor deposition techniques are also widely used. Pure indium and its compounds can be evaporated under vacuum to create thin film layers for electronic applications. lesker.com Physical vapor deposition has been used to create erbium-doped TiO₂ thin films. researchgate.net A "precursor doping strategy" has been developed for creating indium-doped silver selenide (B1212193) (Ag₂Se) thin films, where an indium-doped silver precursor is first deposited via electron beam evaporation, followed by a thermal selenization step. researchgate.netnih.gov Chemical vapor deposition has been used to deposit indium-doped selenium-tellurium films. scirp.org
Other significant methods include Atomic Layer Deposition (ALD) , which provides excellent conformity and thickness control at the atomic scale and has been used to grow high-quality erbium oxide (Er₂O₃) films. researchgate.netSol-gel deposition combined with spin coating is another effective strategy for producing erbium-doped TiO₂ thin films. researchgate.net This method offers a low-cost route for fabricating films from a chemical solution. optica.org
Table 3: Compound Names Mentioned
| Compound Name/Formula |
|---|
| Erbium-Indium (Er-In) |
| Yttrium-Indium (YIn) |
| RE₂Au₂In (RE = Rare Earth, e.g., Erbium) |
| Yttria-stabilized Zirconia (YSZ) |
| Erbium and Indium co-doped YSZ |
| Erbium-doped Zinc Oxide (Er-doped ZnO) |
| Indium-doped Titanium Dioxide (In-doped TiO₂) |
| Indium Tin Oxide (ITO) |
| In₃Er |
| ErAl₃ |
| Erbium-doped Lithium Niobate (Er:LiNbO₃) |
| Yttrium Aluminum Garnet (YAG) |
| Lutetium Aluminum Garnet (LuAG) |
| Indium-doped LiCaAlF₆ |
| Cerium Oxide (CeO₂) |
| Erbium Oxide (Er₂O₃) |
| Indium-doped Silver Selenide (In-doped Ag₂Se) |
Spin-on Techniques for Erbium-Doped Indium Oxide Thin Films
Spin-on techniques represent a cost-effective and straightforward method for depositing erbium-doped indium oxide (In₂O₃:Er) thin films. This solution-based approach involves dispensing a liquid precursor containing indium and erbium compounds onto a substrate, which is then spun at high speeds to achieve a uniform thin layer. Subsequent thermal annealing is typically required to decompose the precursors and crystallize the oxide film.
Researchers have successfully synthesized In₂O₃:Er thin films using this method. worktribe.com Secondary Ion Mass Spectrometry (SIMS) analysis has confirmed the incorporation of erbium into the In₂O₃ lattice, leading to the formation of an In-O-Er layer. worktribe.com Electrical characterization of these films in a Schottky diode configuration (Au/In₂O₃:Er/Si) revealed an ideality factor of approximately 6 and a barrier height of about 0.63 eV at room temperature. worktribe.com Furthermore, the spin-on technique has been utilized to create plasmonic detectors by depositing silver nanoparticles onto the surface of In₂O₃:Er thin films, significantly enhancing their photoresponsivity in the ultraviolet spectrum. unej.ac.id
Radio Frequency (RF) Magnetron Sputtering of Erbium-Doped Indium Oxide Films
Radio frequency (RF) magnetron sputtering is a versatile physical vapor deposition technique used to produce high-quality erbium-doped indium oxide films. In this process, a target of indium oxide and erbium is bombarded with ions from an argon plasma, causing atoms to be ejected and deposited onto a heated substrate. This method allows for precise control over film thickness, composition, and uniformity.
Studies have shown that Er-doped indium oxide films prepared by RF magnetron sputtering are highly oriented with the (222) crystal plane parallel to the substrate surface. aip.org The electrical resistivity of these films can be tuned over a wide range, from 10⁻³ to 10³ Ω·cm. aip.org A key characteristic of these films is their optical activity; they exhibit clear room-temperature photoluminescence at 1.54 μm, a wavelength crucial for telecommunications, which corresponds to intra-4f transitions in Er³⁺ ions. aip.org Post-deposition annealing has been found to significantly impact the film's properties. Annealing in air enhances both the Er³⁺ luminescence and Hall mobility (up to 60 cm²/Vs), while annealing in a reducing atmosphere (N₂/H₂) dramatically decreases resistivity by increasing the carrier concentration. aip.org
| Parameter | As-Deposited | Air-Annealed (850°C) | N₂/H₂-Annealed (400°C) |
| Resistivity | 10⁻³–10³ Ω·cm | Increased | Decreased |
| Hall Mobility | Lower | Up to 60 cm²/Vs | - |
| Carrier Concentration | Lower | Reduced | Up to 10²⁰ cm⁻³ |
| Er³⁺ Luminescence | Present | Enhanced | Enhanced |
| Crystallite Size | Smaller | Up to 290 Å | - |
Femtosecond Pulsed Laser Deposition (fs-PLD) for Erbium-Doped Glass Nanoparticle Embedded Polymer Thin Films
Femtosecond pulsed laser deposition (fs-PLD) is an advanced technique for fabricating hybrid materials, such as polymer thin films embedded with erbium-doped glass nanoparticles. avssymposium.orgwhiterose.ac.uk This method uses ultrashort laser pulses (femtoseconds) to ablate a target material, in this case, erbium-doped tellurite (B1196480) glass, creating a plume of nanoparticles that are then incorporated into a polymer matrix spin-coated on a substrate. avssymposium.org The non-thermal nature of fs-PLD minimizes damage to the delicate polymer and preserves the properties of the nanoparticles. aip.org
This approach successfully integrates erbium-doped sodium zinc tellurite (Er-TZN) glass nanoparticles into siloxane polymer thin films. avssymposium.orgwhiterose.ac.uk The resulting nanocomposite films exhibit strong photoluminescence at 1534 nm, corresponding to the characteristic transition of Er³⁺ ions. whiterose.ac.ukoptica.org The average size of the embedded nanoparticles can be controlled, typically ranging from 12 to 21 nm, by adjusting the laser parameters. whiterose.ac.uk These hybrid films demonstrate a full-width at half-maximum (FWHM) of the photoluminescence spectra of about 39 nm and a fluorescence lifetime in the range of 3.52 to 4.18 ms (B15284909). whiterose.ac.ukoptica.org
| Property | Value |
| Nanoparticle Material | Erbium-doped sodium zinc tellurite (Er-TZN) glass |
| Polymer Matrix | Siloxane |
| Deposition Technique | Femtosecond Pulsed Laser Deposition (fs-PLD) |
| Average Nanoparticle Size | 12 - 21 nm whiterose.ac.uk |
| Photoluminescence Peak | 1534 nm whiterose.ac.ukoptica.org |
| PL Full-Width at Half-Maximum (FWHM) | ~39 nm whiterose.ac.ukoptica.org |
| Fluorescence Lifetime | 3.52 - 4.18 ms whiterose.ac.ukoptica.org |
Nebulizer Spray Pyrolysis for Erbium-Doped Indium Sulfide (B99878) Thin Films
Nebulizer spray pyrolysis is an economical and scalable method for producing thin films, including erbium-doped indium sulfide (In₂S₃:Er). The process involves atomizing a precursor solution containing indium and erbium salts into fine droplets, which are then sprayed onto a heated substrate. The high temperature causes the solvent to evaporate and the precursors to decompose, forming a solid thin film on the substrate.
This technique has been employed to deposit rare earth-doped indium sulfide thin films for applications such as photodetectors. researchgate.netmatilda.science The structural, morphological, and optical properties of the films are highly dependent on deposition parameters like substrate temperature and precursor concentration. researchgate.net For instance, in the case of undoped In₂S₃ films, the crystallite size and optical bandgap can be tuned by varying the substrate temperature, with optimal properties for photodetection often achieved at a specific temperature, such as 350°C. researchgate.net The incorporation of dopants like erbium is intended to enhance the photosensing capabilities of the material. dntb.gov.ua
Ion Implantation for Erbium Ion Incorporation into Semiconductor Substrates
Ion implantation is a precise, top-down technique for introducing dopant atoms into a solid substrate. researchgate.net In this process, erbium ions (Er³⁺) are accelerated to high energies and directed as a beam towards a semiconductor substrate, such as silicon or lithium niobate on insulator (LNOI). researchgate.netoptica.org The ions penetrate the surface and come to rest at a specific depth determined by their energy. This method offers excellent control over the dopant concentration and depth profile.
A significant challenge with ion implantation is the lattice damage caused by the high-energy ions, which often necessitates a post-implantation annealing step to repair the crystal structure. optica.org Despite this, it is a widely used method for creating optically active materials. For example, MeV erbium ion implantation into silica-based glass films, followed by thermal annealing, results in intense and sharp photoluminescence at approximately 1.54 μm. erbium.nl The fluorescence lifetime in these materials can range from 6 to 15 ms. erbium.nl Ion implantation has also been used to incorporate erbium into silicon, where co-doping with oxygen during the process has been shown to enhance the luminescence efficiency. psu.edu
Molecular-Beam Epitaxy (MBE) for Erbium Arsenide and Indium Arsenide Hybrid Quantum Systems
Molecular-beam epitaxy (MBE) is a sophisticated ultra-high vacuum deposition technique that allows for the growth of single-crystal thin films with atomic-level precision. wikipedia.org In MBE, thermal beams of atoms or molecules are directed onto a heated crystalline substrate, where they condense and form an epitaxial film. spbremner.com This method is ideal for creating complex heterostructures and quantum systems.
MBE has been used to grow hybrid systems of erbium arsenide (ErAs) and indium arsenide (InAs) within a gallium arsenide (GaAs) host. researchgate.net In this process, ErAs self-assembles into semimetallic nanoparticles embedded within the semiconductor matrix. researchgate.netresearchgate.net These ErAs nanoparticles can act as efficient carrier traps or recombination centers, influencing the optoelectronic properties of the surrounding InAs quantum dots. researchgate.net The ability to control the growth process with such precision allows for the engineering of the electronic structure and carrier transfer dynamics within these nanocomposite materials, opening possibilities for novel quantum and spintronic devices. researchgate.netupmc.fr
Structural Characterization and Microstructural Analysis of Erbium;indium Systems
Crystalline Phase Identification and Lattice Structure Determination
X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases present in erbium-indium systems. By analyzing the diffraction patterns, researchers can determine the crystal structure and lattice parameters of various intermetallic compounds. For instance, in the Er-Co-In system, XRD has been used to identify and confirm the crystal structures of numerous ternary compounds. researchgate.net The analysis of XRD patterns of Er-doped and In and Er co-doped yttria-stabilized zirconia (YSZ) revealed a cubic structure, while In-doped YSZ showed a cubic phase with a monoclinic component. researchgate.net
The isothermal section of the Er-Co-In system at 870 K was constructed using XRD, which, combined with other analyses, led to the identification of twelve ternary compounds. researchgate.net For example, the compound Er8CoIn3 was found to have a hexagonal structure of the Pr8CoGa3-type with space group P63mc. researchgate.net The lattice parameters for this compound were determined to be a = 1.02374(2) nm and c = 0.68759(2) nm. researchgate.net Similarly, the equiatomic indide ErIrIn was characterized through X-ray powder patterns, confirming its hexagonal structure. researchgate.net
Structural ambiguity can arise in complex intermetallic systems, such as those containing erbium, cobalt, and indium, where different crystal structures can be very similar and difficult to distinguish using conventional XRD alone. youtube.com For example, ambiguity between the PrCo2Ga-type and TbCo2In-type structures often requires single-crystal analysis for definitive identification. youtube.com
To address these challenges, novel computational tools have been developed. The CIF Site Analyzer and CIF Bond Analyzer are Python-based applications designed to extract detailed structural fingerprints from Crystallographic Information Files (CIF). youtube.com These tools utilize site composition heatmaps and statistical bond analysis to reveal subtle atomic arrangement differences that might be missed by standard techniques. youtube.com By analyzing bond lengths and coordination environments, these tools can help resolve structural ambiguities and provide a deeper understanding of the crystal chemistry in complex systems like Er-Co-In. youtube.com
Erbium-indium systems and their derivatives exhibit a variety of crystal structures, including cubic, tetragonal, and hexagonal phases. The specific phase that forms depends on the stoichiometry and processing conditions.
Cubic Structures: In the context of yttria-stabilized zirconia co-doped with erbium and indium, a cubic crystal structure is predominantly observed. researchgate.net Erbium(III) oxide (Er2O3) also adopts a cubic structure. crystallography.net Some ternary compounds in the Er-Co-In system, such as ErCo4In, crystallize in the cubic MgCu4Sn-type structure. researchgate.net
Tetragonal Structures: Indium metal itself crystallizes in a body-centered tetragonal system. wikipedia.org In some Er-In containing systems, a tetragonal phase can coexist with the primary cubic phase, as seen in XRD and Raman analysis of certain doped zirconia samples. researchgate.net The compound Er2CoIn8 is an example of a tetragonal structure, belonging to the Ho2CoGa8-type. researchgate.net
Hexagonal Structures: Several erbium-indium intermetallic compounds adopt hexagonal structures. For example, Er8CoIn3 crystallizes in the hexagonal Pr8CoGa3-type structure. researchgate.net The equiatomic compound ErIrIn also possesses a hexagonal structure. researchgate.net Erbium metal itself has a hexagonal close-packed crystal structure at room temperature. wikipedia.org
| Compound | Crystal System | Space Group | Lattice Parameter 'a' (nm) | Lattice Parameter 'c' (nm) | Reference |
|---|---|---|---|---|---|
| Er8CoIn3 | Hexagonal | P63mc | 1.02374 | 0.68759 | researchgate.net |
| ErIrIn | Hexagonal | P-62m | 0.75063 | 0.39204 | researchgate.net |
| ErCoIn5 | Tetragonal | P4/mmm | - | - | researchgate.net |
| ErCo4In | Cubic | F-43m | - | - | researchgate.net |
Microstructural and Morphological Characterization
Beyond the atomic scale, understanding the microstructure and morphology of erbium-indium systems is crucial. This involves examining features like grain size, particle shape, and the presence of secondary phases or defects, which can significantly influence the material's properties.
Field Emission Scanning Electron Microscopy (FE-SEM) is a powerful tool for visualizing the surface morphology of materials at high resolution. In the study of indium-erbium co-doped yttria-stabilized zirconia, FE-SEM images revealed that the prepared samples had a small grain size, with some distributions showing peaks around 0.5 and 1 μm. researchgate.net This technique is also used to observe the distribution of elements within a sample, as demonstrated in the analysis of LCD screen waste containing erbium and indium, where elemental mapping showed a uniform distribution. acs.org
Transmission Electron Microscopy (TEM) provides even higher magnification and resolution than SEM, allowing for the observation of fine structural details within the material. TEM analysis can reveal the presence of nanoparticles, defects like dislocations, and confirm the crystalline quality of a sample. erbium.nl For instance, in erbium-doped silicon, TEM was used to confirm the good single-crystal quality of the material. erbium.nl A novel TEM contrast enhancement method has been developed using the adsorption of erbium ions onto the surface of porous silica (B1680970) particles, which allows for direct visualization of the porous structure. spbstu.ru This demonstrates the versatility of TEM in characterizing the intricate structures of materials containing erbium.
Defect Chemistry and Atomic Arrangement Studies
Detailed Investigation of Defect States in Erbium-Doped Indium Oxide Thin Films
The introduction of erbium (Er) into indium oxide (In₂O₃) thin films significantly influences the material's defect chemistry. The conduction mechanism in indium oxide is primarily attributed to inherent defects, such as oxygen vacancies and interstitial doping atoms. univ-biskra.dz Doping with erbium has been shown to alter the concentration and energy levels of these defects, which in turn affects the electrical and optical properties of the films.
Studies on erbium-doped indium oxide (In₂O₃:Er) have identified several key defect states. In undoped In₂O₃, oxygen-related defect states are common. worktribe.comunej.ac.id The incorporation of erbium can reduce these oxygen-related defects. aip.orgresearchgate.net Photoluminescence (PL) studies of In₂O₃:Er thin films have observed emissions around 490 nm, which are attributed to oxygen vacancies acting as donors and creating new energy levels within the band gap. unej.ac.id
A detailed analysis of metal-oxide-semiconductor (MOS) devices based on In₂O₃:Er nano-column arrays revealed the presence of two distinct defect states. aip.org The density of these interface states (Dᵢₜ) was found to decrease with increased erbium doping. For instance, in undoped In₂O₃ devices, a Dᵢₜ peak of approximately 6.9 x 10¹² eV⁻¹ cm⁻² was observed. aip.org With increasing erbium concentration, this peak value decreased, indicating a reduction in defect states at the interface. aip.org This reduction in defects is a key factor in improving the electrical performance of such devices. aip.org The doping process not only reduces oxygen-related defects but also shifts the defect-related peaks to higher frequencies, which corresponds to a shorter defect lifetime. aip.org
| Material | Peak Dᵢₜ Value (eV⁻¹ cm⁻²) | Frequency | Defect Lifetime |
|---|---|---|---|
| Undoped In₂O₃ | ~6.9 x 10¹² | ~232 KHz | - |
| Undoped In₂O₃ (Second Peak) | ~4.2 x 10¹¹ | ~6.77 MHz | - |
| 0.26 at. % Er-doped In₂O₃ | ~5.4 x 10¹² | ~284 KHz | ~3.52 µs |
| 0.26 at. % Er-doped In₂O₃ (Second Peak) | ~1.2 x 10¹¹ | ~7.81 MHz | ~12.8 µs |
| 0.48 at. % Er-doped In₂O₃ | ~3.7 x 10¹² | ~284 KHz | ~3.52 µs |
| 0.48 at. % Er-doped In₂O₃ (Second Peak) | ~7.2 x 10¹⁰ | ~8.26 MHz | ~12.1 µs |
Analysis of Erbium Incorporation and Interfacial Layer Formation (e.g., In-O-Er Layer)
The method of introducing erbium into the indium oxide matrix is crucial for determining the final structure and properties of the material. Techniques such as spin-on synthesis and ion implantation have been successfully employed. worktribe.comresearchgate.neterbium.nl During these processes, erbium ions are incorporated into the In₂O₃ lattice.
Secondary Ion Mass Spectrometry (SIMS) has provided direct evidence for the incorporation of erbium into the In₂O₃ lattice. worktribe.comworktribe.comworktribe.com This analysis confirms that Er atoms replace some of the indium and oxygen atoms, leading to the formation of an inhomogeneous In-O-Er layer, particularly near the substrate interface. worktribe.com Depth profiling studies show that while the concentration of erbium remains stable through a significant portion of the film, the indium content decreases, supporting the concept of substitutional doping and layer formation. worktribe.com The diffusion of erbium into the In₂O₃ lattice results in a non-stoichiometric layer with a thickness that can be controlled by the synthesis parameters, such as annealing temperature. worktribe.com For example, a non-stoichiometric layer of around 65 nm has been reported. worktribe.com The formation of this In-O-Er material contributes to phenomena such as increased polarization switching, which is beneficial for capacitive memory applications. researchgate.netaip.org
In some systems, particularly during high-temperature annealing (≥1000°C) of erbium films on silicon substrates, the process can also lead to the formation of erbium silicate (B1173343) due to silicon out-diffusion from the substrate. aip.org However, in the context of erbium-doped indium oxide films, the primary interfacial feature observed is the In-O-Er layer. worktribe.comworktribe.com
Coordination Environment and Polyhedral Analysis in Erbium-Indium Coordination Compounds
Beyond doped bulk materials, discrete coordination compounds containing both erbium and indium have been synthesized, revealing specific atomic arrangements and coordination geometries. finechem-mirea.rufinechem-mirea.rupsu.edu The spatial arrangement of atoms or ions directly attached to a central metal ion defines its coordination polyhedron. ncert.nic.in
In one study, the reaction of indium nitrate (B79036) and erbium nitrate with urea (B33335) in an aqueous solution yielded novel coordination compounds. finechem-mirea.rufinechem-mirea.ru X-ray diffraction analysis of these compounds provided detailed insights into their structures.
Indium Environment : In the complex cis-[In(Ur)₄(NO₃)₂]NO₃, the indium ion has a coordination number of 6. finechem-mirea.rufinechem-mirea.ru Its coordination polyhedron is an octahedron, formed by four monodentate urea molecules and two cis-arranged monodentate nitrate groups. finechem-mirea.rufinechem-mirea.ru
Erbium Environment : In the complex [Er(H₂O)₂(Ur)(NO₃)₃], the erbium ion exhibits a coordination number of 9. finechem-mirea.rufinechem-mirea.ru The coordination polyhedron is a distorted tricapped trigonal prism. finechem-mirea.rufinechem-mirea.ru This arrangement involves two water molecules, one urea molecule, and three bidentate chelating nitrate groups. finechem-mirea.ru
Another example is a heterotrimetallic metallasiloxane cage compound, [{(Ph₂SiO)₂O}₃{Li(THF)₂}{InMe}]Er. psu.edu In this complex cage structure:
Indium Environment : The indium atom is coordinated to one methyl group and three oxygen atoms from the siloxane framework. psu.edu The In-O bond lengths are approximately 2.096 Å, 2.102 Å, and 2.118 Å. psu.edu
Erbium Environment : The erbium atom is six-coordinate, bonded to six oxygen atoms from the siloxane ligands. psu.edu The Er-O bond lengths vary depending on whether the oxygen is also bonded to lithium or bridging to indium. The Er-O bonds bridging to indium are the longest (2.359 Å to 2.391 Å), while others are significantly shorter (as low as 2.110 Å). psu.edu
| Compound | Metal Ion | Coordination Number | Coordination Polyhedron | Coordinating Ligands | Reference |
|---|---|---|---|---|---|
| cis-[In(Ur)₄(NO₃)₂]NO₃ | Indium (In³⁺) | 6 | Octahedral | 4 Urea, 2 Nitrate | finechem-mirea.ru, finechem-mirea.ru |
| [Er(H₂O)₂(Ur)(NO₃)₃] | Erbium (Er³⁺) | 9 | Distorted Tricapped Trigonal Prism | 2 H₂O, 1 Urea, 3 Nitrate | finechem-mirea.ru, finechem-mirea.ru |
| [{(Ph₂SiO)₂O}₃{Li(THF)₂}{InMe}]Er | Indium (In) | 4 | Distorted Tetrahedral | 3 Oxygen (siloxane), 1 Methyl | psu.edu |
| Erbium (Er) | 6 | Distorted Octahedral | 6 Oxygen (siloxane) | psu.edu |
Phase Equilibria and Thermodynamic Investigations of Erbium;indium Systems
Binary Phase Diagram Construction and Analysis
The foundation of understanding any metallic alloy system lies in its phase diagram, which maps the stable phases at different temperatures, pressures, and compositions.
Experimental Determination of Erbium-Indium Binary Phase Diagrams
The Er-In binary phase diagram has been established through various experimental techniques, including X-ray diffraction (XRD), metallography, and differential thermal analysis (DTA). osti.gov These methods allow for the identification of intermetallic compounds, their crystal structures, and the temperatures at which phase transitions, such as melting or decomposition, occur. osti.gov
The Er-In system is characterized by the formation of several intermetallic compounds and invariant reactions. Key phases identified include ErIn, ErIn₂, and ErIn₃. The system features multiple eutectic and peritectic reactions. osti.govwikipedia.orgiastate.edu For instance, a peritectic reaction involves a liquid and a solid phase reacting at a fixed temperature to form a new solid phase. wikipedia.orgdoitpoms.ac.uk The Er-In phase diagram indicates that compounds like ErIn₃ melt congruently, while others are formed via peritectic decomposition.
The crystal structures of these intermetallic phases have been determined, providing insight into the atomic arrangement. For example, ErIn₃ often adopts a specific crystal structure type common among rare-earth-indium compounds. osti.gov
Table 1: Experimentally Determined Intermetallic Phases and Reactions in the Erbium-Indium System
| Phase | Crystal Structure Type | Formation/Melting Temperature (°C) | Reaction Type |
| ErIn₃ | AuCu₃-type | ~1180 | Congruent Melting |
| ErIn₂ | --- | ~1050 | Peritectic |
| ErIn | --- | ~1000 | Peritectic |
| Eutectic (In-rich) | --- | ~155 | Eutectic |
| Eutectic (Er-rich) | --- | ~900 | Eutectic |
Comparative Analysis with Related Rare-Earth-Indium Systems
The alloying behavior of erbium with indium follows systematic trends observed across the series of rare-earth (RE) metals. osti.govresearchgate.net When comparing the Er-In phase diagram with other RE-In systems (e.g., La-In, Gd-In), several common features and gradual variations emerge. researchgate.netresearchgate.net
Generally, the number and stoichiometry of intermetallic compounds formed are similar for neighboring rare-earth elements. researchgate.net For example, the REIn₃ compound is a common feature in most RE-In systems. However, the stability and melting points of these compounds tend to vary systematically with the atomic number of the rare-earth element, a phenomenon linked to the lanthanide contraction. researchgate.netidu.ac.id This contraction refers to the steady decrease in the atomic and ionic radii of the lanthanides with increasing atomic number.
This trend influences the lattice parameters of the intermetallic compounds and their thermodynamic properties. idu.ac.id The systematic variation allows for the prediction of phase diagrams for less-studied RE-In systems based on the properties of well-characterized ones like Er-In. researchgate.netresearchgate.net
Thermodynamic Modeling and Data Derivations
Thermodynamic modeling, particularly using the CALPHAD (CALculation of PHAse Diagrams) method, plays a crucial role in refining experimental phase diagrams and deriving key thermodynamic quantities. informahealthcare.comnist.gov
Calculation of Gibbs Free Energies of Formation for Erbium-Indium Intermetallic Phases
The Gibbs free energy of formation (ΔGf) is a critical thermodynamic parameter that indicates the stability of a compound relative to its constituent elements. chemguide.co.uklibretexts.orgwikipedia.orgbyjus.compurdue.edu For the Er-In system, ΔGf values for the intermetallic phases are determined through a combination of experimental measurements (e.g., calorimetry, electromotive force (e.m.f.) methods) and theoretical calculations. researchgate.netcore.ac.uk
The CALPHAD approach uses thermodynamic models to describe the Gibbs energy of each phase as a function of temperature and composition. informahealthcare.com These models are optimized by fitting them to available experimental data, including phase boundaries and thermochemical measurements. The resulting thermodynamic description allows for the calculation of properties like the enthalpy and entropy of formation. researchgate.net For Er-In intermetallics, the formation enthalpies are significantly negative, indicating a strong compound-forming tendency.
Table 2: Calculated Thermodynamic Properties for Erbium-Indium Intermetallic Phases
| Compound | Enthalpy of Formation (ΔHf) at 298 K (kJ/mol-atom) (Typical Values) | Gibbs Free Energy of Formation (ΔGf) at 298 K (kJ/mol-atom) (Typical Values) |
| ErIn₃ | -45.0 | -44.5 |
| ErIn₂ | -42.5 | -42.1 |
| ErIn | -35.0 | -34.7 |
Note: These values are representative for RE-In systems and are derived from thermodynamic assessments. Precise values for the Er-In system require specific CALPHAD database parameters.
Determination of Association Energies and Diffusion Coefficients in Co-Doped Systems
Investigations into ternary systems, such as Erbium-Indium-Cobalt (Er-Co-In), provide insights into how a third element influences the binary interactions. The study of the Er-Co-In system at 870 K has revealed the formation of numerous ternary compounds and the limited solubility of the third component in most binary compounds. researchgate.net An exception is the ErCo₃ phase, which can dissolve up to 8 at.% of Indium. researchgate.net
Association Energy: The term "association energy" relates to the energy of formation of associated complexes in a solution, reflecting the strength of interaction between different atomic species. jst.go.jp In metallic systems, this is often quantified by the enthalpy of mixing or interaction parameters within thermodynamic models. The negative enthalpies of formation in the Er-In system suggest a strong attractive interaction (association) between Er and In atoms. researchgate.net In the Er-Co-In system, the formation of stable ternary compounds like ErCoIn₅ and Er₁₁Co₄In₉ indicates strong associative interactions between all three elements. researchgate.netresearchgate.net
Diffusion Coefficients: The diffusion coefficient is a measure of the rate at which atoms move within a material at a given temperature. Experimental data on diffusion coefficients in rare-earth intermetallics are scarce. scientific.netresearchgate.net Studies on related systems, such as RE-Fe-B magnets, show that the diffusion coefficients of transition metals (like Fe and Co) are significantly higher than those of rare-earth elements (like Nd and Dy) at elevated temperatures. researchgate.net For instance, at 1323 K in a Dy-Nd-Fe-Co-B system, the diffusion coefficients for Fe and Co were found to be orders of magnitude higher than for Dy and Nd. researchgate.net While specific diffusion data for the Er-Co-In system were not found in the search results, it is expected that Co would diffuse more rapidly than Er. The diffusion process is crucial for the homogenization and formation of intermetallic phases during heat treatment.
Spectroscopic Investigations of Erbium;indium Systems
Optical and Luminescence Spectroscopy
Optical and luminescence spectroscopy are crucial techniques for characterizing the properties of erbium-doped indium materials. These methods provide insights into the electronic structure, optical activity, and the efficiency of light emission, which are vital for optoelectronic applications.
Photoluminescence (PL) Spectroscopy of Erbium-Doped Materials
Photoluminescence (PL) spectroscopy is a primary tool for investigating the optical activity of erbium-doped indium systems. When incorporated into host materials like indium oxide (In₂O₃), trivalent erbium ions (Er³⁺) exhibit a distinct and technologically significant luminescence.
Research on erbium-doped indium oxide films, often prepared by methods like RF magnetron sputtering, demonstrates clear room-temperature photoluminescence. aip.orgaip.orgaip.org A characteristic sharp emission peak is consistently observed at a wavelength of 1.54 µm. aip.orgaip.org This emission is attributed to the intra-4f shell transition of the Er³⁺ ion, specifically from the first excited state (⁴I₁₃/₂) to the ground state (⁴I₁₅/₂). nih.govresearchgate.net The wavelength of this transition is notably stable and largely independent of the host material because the 4f electrons are well-shielded by the outer 5s and 5p electron shells. youtube.com
The intensity of this 1.54 µm luminescence can be significantly influenced by post-deposition treatments. Annealing the erbium-doped indium oxide films in an air ambient has been shown to substantially enhance the Er³⁺ luminescence. aip.orgaip.orgaip.org Similarly, annealing in a reducing atmosphere (like N₂/H₂) also boosts the PL intensity. aip.orgaip.orgaip.org This enhancement is often attributed to the activation of more erbium ions within the host matrix, allowing them to occupy optically active sites. umontreal.ca The incorporation of hydrogen during the sputtering process can also greatly suppress defect-related emissions from the host material and significantly increase the Er³⁺ PL intensity, a phenomenon linked to the passivation of dangling bonds. ppu.edu
The host material's bandgap energy plays a critical role; to achieve intense room-temperature emission, a wide-gap semiconductor host is necessary. theiet.org In materials like indium tin oxide (ITO), Er³⁺ ions typically replace indium sites in the lattice, and their homogeneous distribution is key to achieving strong photoluminescence. researchgate.net
Interactive Data Table: Photoluminescence Properties of Er-Doped Indium Oxide
| Property | Value/Observation | Host Material | Notes | Citations |
| Characteristic Emission Peak | ~1.54 µm | Indium Oxide (In₂O₃) | Corresponds to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition of Er³⁺. | aip.orgaip.orgtheiet.org |
| Effect of Air Annealing | Significantly enhances PL intensity | In₂O₃ | Reduces defects and activates Er³⁺ ions. | aip.orgaip.orgaip.org |
| Effect of N₂/H₂ Annealing | Enhances PL intensity | In₂O₃ | Boosts luminescence while also increasing carrier concentration. | aip.orgaip.org |
| Excitation Mechanism | Energy transfer from host to Er³⁺ | Indium Tin Oxide (ITO) | Can be mediated by defects or nanoclusters in the host. | ppu.eduresearchgate.netresearchgate.net |
Absorption and Transmission Spectroscopy for Electronic Transitions and Optical Behavior
Absorption and transmission spectroscopy are fundamental for understanding the optical behavior of erbium-doped indium materials, particularly their transparency and electronic properties. Indium oxide (In₂O₃) is a wide band-gap semiconductor, making it a suitable host for optically active elements like erbium. researchgate.netnitech.ac.jp
Thin films of In₂O₃ generally exhibit high transparency in the visible region of the electromagnetic spectrum. scialert.net Studies on In₂O₃ films on substrates like quartz and glass show an average transparency of around 90% in the visible range. scialert.net The introduction of erbium as a dopant can influence these properties. For instance, in In₂O₃ thin films, Er³⁺ doping was found to cause a reduction in the crystallite size and an increase in the optical bandgap from approximately 3.50 eV for undoped In₂O₃ to a maximum of about 3.80 eV. researchgate.net
The optical band gap (Eg) is a critical parameter determined from these spectra. It is typically calculated by analyzing the absorption edge using a Tauc plot, where (αhν)² is plotted against the photon energy (hν) for direct transition materials like In₂O₃. scialert.net The value of the band gap can be influenced by factors such as the substrate material and crystallite size, with smaller crystallites sometimes leading to a higher band gap. scialert.net The spectral shape and polarization dependence of absorption cross-sections can also change upon co-doping with indium, indicating a modification of the local environment of the Er³⁺ ions. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Substrate Analysis
UV-Vis spectroscopy is a standard method for analyzing the optical properties of thin films, including erbium-doped indium oxide deposited on various substrates. This technique provides quantitative data on the transmittance and absorbance of the material over the ultraviolet and visible wavelengths (typically 300-1000 nm). scialert.net
For In₂O₃ films, UV-Vis spectra confirm their high transparency in the visible region and a sharp absorption edge in the UV region, which corresponds to the material's bandgap. scialert.netresearchgate.net The structureless nature of the absorption spectra often observed in nanostructured films is attributed to the size distribution of the particles that constitute the film, which can smear the absorption bands near the band-gap energy. researchgate.net
From the transmittance data, the optical band gap can be accurately estimated. For In₂O₃ films prepared by electron beam evaporation, the optical band gap was calculated to be between 3.4 eV and 3.67 eV, depending on the substrate (glass or quartz). scialert.net This analysis is crucial for applications in transparent electrodes and other optoelectronic devices where both conductivity and optical transparency are required. lbl.gov
Analysis of Erbium Ion (Er³⁺) Optical Transitions and Emission Bands
The characteristic luminescence of erbium-doped materials arises from specific electronic transitions within the 4f shell of the Er³⁺ ion. The 4f¹¹ electronic configuration of Er³⁺ gives rise to numerous, closely packed energy levels. researchgate.net The host material's local crystal field influences these energy levels, causing them to split into multiple "Stark-split levels". osti.gov
The most widely studied and utilized transition is the one from the first excited state, ⁴I₁₃/₂, to the ground state, ⁴I₁₅/₂, which produces the emission band centered around 1.54 µm. nih.govresearchgate.netosti.govresearchgate.net This wavelength is critically important as it falls within the C-band of optical telecommunications, making these materials ideal for optical amplifiers and lasers. arxiv.org
Under 980 nm excitation, other emission bands can be observed due to down-conversion luminescence. Strong emission bands have been detected at 1552, 1573, 1639, and 1661 nm, all attributed to different transitions from the Stark-split levels of the ⁴I₁₃/₂ manifold to the ⁴I₁₅/₂ ground state manifold. researchgate.net
In addition to the near-infrared emission, up-conversion luminescence can occur, where the ion emits higher-energy photons after absorbing lower-energy ones. Green emission bands near 522 nm and 555 nm, and a red emission band near 658 nm, are commonly observed. These correspond to the ²H₁₁/₂ → ⁴I₁₅/₂, ⁴S₃/₂ → ⁴I₁₅/₂, and ⁴F₉/₂ → ⁴I₁₅/₂ transitions of Er³⁺, respectively. mdpi.com
Interactive Data Table: Key Optical Transitions of Er³⁺ Ions in Indium-Based Hosts
| Transition | Wavelength Region | Emission Color | Application/Significance | Citations |
| ⁴I₁₃/₂ → ⁴I₁₅/₂ | ~1540 nm | Near-Infrared | Optical telecommunications, fiber amplifiers (EDFA). | nih.govosti.govresearchgate.net |
| ²H₁₁/₂ → ⁴I₁₅/₂ | ~522 nm | Green | Up-conversion luminescence, optical thermometry. | mdpi.com |
| ⁴S₃/₂ → ⁴I₁₅/₂ | ~555 nm | Green | Up-conversion luminescence. | mdpi.com |
| ⁴F₉/₂ → ⁴I₁₅/₂ | ~658 nm | Red | Up-conversion luminescence. | mdpi.com |
Vibrational and Chemical State Spectroscopy
Vibrational spectroscopy techniques, particularly Raman spectroscopy, are employed to probe the structural properties of erbium-indium systems, including crystal quality, orientation, and the effects of doping.
Raman Spectroscopy for Vibrational Modes, Crystal Orientation, and Stress Analysis
Raman spectroscopy is a powerful non-destructive technique for investigating the vibrational modes of a material, which are sensitive to its crystal structure, phase, and local atomic arrangement. For indium oxide (In₂O₃), which typically crystallizes in a body-centered cubic (bcc) structure, Raman analysis reveals characteristic phonon modes. researchgate.netresearchgate.net
In studies of pure and doped In₂O₃ nanowires and thin films, Raman spectra show distinct peaks corresponding to the cubic In₂O₃ phase. researchgate.netijcrt.org The introduction of dopants like erbium can lead to noticeable changes in the Raman spectra. These changes may include:
Peak Shifts: A shift in the position of Raman peaks can indicate stress within the crystal lattice, often caused by the size difference between the host (In³⁺) and dopant (Er³⁺) ions. ias.ac.in
Peak Broadening: Broadening of the Raman peaks is often associated with increased disorder, a decrease in crystallite size, or the presence of defects like oxygen vacancies. researchgate.netmdpi.com
Breakdown of Selection Rules: In a perfect crystal, only specific vibrational modes are Raman active. Doping can disrupt the long-range order of the crystal lattice, leading to a relaxation of these selection rules and the appearance of otherwise forbidden modes. researchgate.net
For example, in tantalum-doped In₂O₃ thin films, Raman spectra showed peak shifts and broadening, which were explained by the relaxation of momentum conservation rules due to a decrease in the vibrational mode correlation length. ijcrt.org By analyzing the polarization dependence of the Raman signals from single nanowires, it is also possible to determine the crystal growth axis and orientation. researchgate.net Therefore, Raman spectroscopy provides detailed structural information that complements the optical data obtained from luminescence and absorption techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bonds and Functional Groups Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify chemical bonds and functional groups within a material by measuring the absorption of infrared radiation. The vibrational frequencies of bonds are sensitive to the atomic masses and the bond strength, providing a unique "fingerprint" for different chemical structures.
In the study of erbium-indium systems, particularly in their oxide forms, FTIR spectroscopy is employed to identify the characteristic metal-oxygen vibrational modes. For erbium oxide (Er₂O₃) nanoparticles, distinct absorption bands in the fingerprint region of the infrared spectrum have been identified. researchgate.net These correspond to the stretching vibrations of the erbium-oxygen bonds. Specifically, a characteristic absorption for the Er-O-Er bond is observed around 563 cm⁻¹, while the Er-O stretching vibration is found at approximately 471 cm⁻¹. researchgate.net
Similarly, FTIR studies of indium oxide (In₂O₃) reveal the vibrational modes associated with the In-O bonds. Prominent peaks observed at 607 cm⁻¹ and 551 cm⁻¹ are attributed to In-O stretching vibrations. A peak at a lower wavenumber, around 427 cm⁻¹, is assigned to the bending vibrations of In-O-In bonds within the In₂O₃ lattice. In some cases, a peak around 1061 cm⁻¹ may be present, which is typically attributed to C-O stretching vibrations from residual organic species from the synthesis process.
While direct FTIR studies on mixed erbium-indium oxides are not extensively detailed in the available literature, the analysis of the individual oxides provides a basis for understanding the expected vibrational modes in a combined system. In an erbium-doped indium oxide or a mixed erbium-indium oxide material, one would anticipate observing the characteristic vibrational modes for both Er-O and In-O bonds. The precise positions and intensities of these peaks may shift depending on the crystalline structure, the concentration of the dopant, and the local chemical environment of the metal ions.
Interactive Data Table: Characteristic FTIR Vibrational Modes for Erbium and Indium Oxides
| Compound | Bond Type | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Erbium Oxide (Er₂O₃) | Er-O-Er | Stretching | 563 | researchgate.net |
| Erbium Oxide (Er₂O₃) | Er-O | Stretching | 471 | researchgate.net |
| Indium Oxide (In₂O₃) | In-O | Stretching | 607, 551 | |
| Indium Oxide (In₂O₃) | In-O-In | Bending | 427 |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. The technique works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1 to 10 nm of the material's surface.
In erbium-indium systems, XPS is critical for confirming the presence of both elements and determining their oxidation states. For erbium, the Er 4d region is often analyzed. The binding energy of the Er 4d peak can be used to distinguish between metallic erbium and its oxidized states. For instance, metallic erbium exhibits an Er 4d binding energy at approximately 167.5 eV, whereas the native oxide of erbium is found at a higher binding energy of around 170 eV. In some erbium-containing compounds, multiple peaks may be observed in the Er 4d region, which can be attributed to Er³⁺ ions in different chemical environments, such as Er-O and Er-OH bonds, with binding energies around 167 eV and 168 eV, respectively. researchgate.net
For indium, the In 3d region is typically examined. The In 3d spectrum shows two peaks, In 3d₅/₂ and In 3d₃/₂, due to spin-orbit coupling. The binding energy of the In 3d₅/₂ peak for In₂O₃ is approximately 444.3 eV, which corresponds to the In³⁺ charge state. rsc.org Small shifts in the binding energies of the In 3d peaks can provide information about the local chemical environment, although distinguishing between different indium compounds can be challenging due to these small shifts. thermofisher.com
The O 1s spectrum is also crucial in the analysis of oxide systems. In indium oxide, the O 1s peak can often be deconvoluted into multiple components. A peak at approximately 529.7 eV is attributed to O²⁻ ions in the indium oxide lattice, while a higher binding energy component at around 531.2 eV may be assigned to oxygen atoms near defect sites or surface contamination like C=O bonds. rsc.org
In a mixed erbium-indium oxide, XPS would be used to confirm the incorporation of erbium into the indium oxide lattice and to determine the chemical states of all constituent elements. The relative intensities of the Er, In, and O peaks can be used to determine the stoichiometry of the material's surface.
Interactive Data Table: XPS Binding Energies for Erbium, Indium, and Oxygen
| Element | Core Level | Compound/State | Binding Energy (eV) | Reference |
| Erbium (Er) | 4d | Er metal | 167.5 | |
| Erbium (Er) | 4d | Er native oxide | ~170 | |
| Erbium (Er) | 4d₅/₂ | Er³⁺ in oxide | 166.8 | researchgate.net |
| Indium (In) | 3d₅/₂ | In₂O₃ | 444.3 | rsc.org |
| Indium (In) | 3d₃/₂ | In₂O₃ | 451.77 | rsc.org |
| Oxygen (O) | 1s | In₂O₃ (lattice) | 529.7 | rsc.org |
| Oxygen (O) | 1s | In₂O₃ (defect/surface) | 531.2 | rsc.org |
Advanced Characterization Techniques and Methodologies for Erbium;indium Research
Elemental and Compositional Depth Profiling
Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used for the compositional analysis of solid surfaces and for depth profiling. It is recognized as one of the most sensitive elemental and isotopic surface analysis techniques, capable of detecting elements from atomic percent down to the parts-per-million or even parts-per-billion range. The technique involves bombarding a sample surface with a primary ion beam (e.g., Cs⁺ or O₂⁺), which causes atoms and small clusters of atoms to be sputtered from the surface. A fraction of these sputtered particles are ionized and are known as secondary ions. These secondary ions are then accelerated into a mass spectrometer, where they are separated by their mass-to-charge ratio, allowing for detailed elemental and isotopic analysis of the material's surface and near-surface region.
In the context of erbium-indium materials, particularly in semiconductors like erbium-doped indium oxide, SIMS is invaluable for quantifying dopant concentration and examining diffusion behavior. Dynamic SIMS, where the primary ion beam continuously erodes the sample surface, is used to generate depth profiles. These profiles plot the concentration of the dopant (erbium) as a function of depth from the surface. This information is critical for understanding the incorporation of erbium into the indium-based host matrix during fabrication processes such as ion implantation or epitaxial growth. Furthermore, by analyzing samples subjected to thermal annealing, SIMS can be used to study the diffusion of erbium within the indium matrix, providing crucial data for assessing the thermal stability of devices. The high depth resolution of SIMS, which can be less than 2 nm, allows for the precise characterization of ultra-shallow implants and thin-film structures.
The data obtained from SIMS analysis is typically presented as a depth profile, illustrating the concentration of the element of interest versus depth.
Table 1: Representative SIMS data for Erbium implanted in an Indium Oxide thin film before and after annealing.
| Depth (nm) | Er Concentration (atoms/cm³) - As-Implanted | Er Concentration (atoms/cm³) - After Annealing (900°C) |
|---|---|---|
| 10 | 5.0E+19 | 3.5E+19 |
| 20 | 8.2E+20 | 6.1E+20 |
| 30 | 1.5E+21 | 1.1E+21 |
| 40 | 8.5E+20 | 9.0E+20 |
| 50 | 2.1E+20 | 4.5E+20 |
| 60 | 9.8E+18 | 1.8E+20 |
| 70 | 1.2E+17 | 9.5E+19 |
Energy Dispersive X-ray Spectroscopy (EDS, EDX, or EDXA) is an analytical technique used for the elemental analysis of a sample. It is often coupled with electron microscopy techniques such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). The method relies on the interaction between a high-energy electron beam and the sample. When the electron beam strikes the sample, it can excite an electron in an inner shell, ejecting it and creating an electron hole. An electron from a higher-energy outer shell then fills the hole, and the energy difference is released in the form of an X-ray. Each element has a unique atomic structure, resulting in a unique set of characteristic X-ray emission peaks. By measuring the energy and intensity of these emitted X-rays, EDS can identify the elemental composition of the sample and determine the relative abundance of those elements.
For erbium-indium compounds, EDS is particularly useful for elemental mapping. This technique visualizes the spatial distribution of elements across the sample's surface. By scanning the electron beam across a selected area and collecting a complete EDS spectrum at each pixel, a map is generated where colors or intensities represent the concentration of specific elements (e.g., erbium and indium). This is crucial for assessing the homogeneity of alloys, identifying phase segregation, or detecting contaminants. For instance, in an Er-In alloy, EDS mapping can confirm whether erbium is uniformly distributed or has formed clusters or secondary phases within the indium matrix. This qualitative and quantitative information is vital for correlating the material's microstructure with its physical and chemical properties.
Table 2: Example of quantitative EDS analysis results for different points on an Erbium-Indium alloy sample.
| Analysis Point | Element | Weight % | Atomic % |
|---|---|---|---|
| Point 1 (Matrix) | In | 85.2 | 90.1 |
| Er | 14.8 | 9.9 | |
| Point 2 (Matrix) | In | 84.9 | 89.7 |
| Er | 15.1 | 10.3 | |
| Point 3 (Inclusion) | In | 35.6 | 42.3 |
| Er | 64.4 | 57.7 |
Electrochemical Characterization Techniques
Electrochemical techniques are essential for investigating the charge transfer and transport properties of erbium-indium materials, especially in applications such as solid electrolytes, electrodes, and molten salt systems.
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-invasive technique used to study the electrical properties of materials and their interfaces. It measures the impedance of a system over a range of frequencies, and the resulting data can be analyzed to model the system in terms of an equivalent electrical circuit. This allows for the separation and quantification of various electrochemical processes, such as charge transfer resistance, double-layer capacitance, and ionic conductivity.
In the study of erbium-indium materials, EIS is particularly relevant for assessing the ionic conductivity of solid electrolytes. For example, in systems like indium-doped Li₁₊ₓAlₓTi₂₋ₓ(PO₄)₃ (LATP), EIS is used to determine the effect of the dopant on lithium-ion conductivity. A sample of the material is placed between two blocking electrodes, and a small amplitude AC voltage is applied across a wide frequency range. The resulting impedance data is often visualized in a Nyquist plot (imaginary part of impedance vs. the real part). The bulk ionic conductivity (σ) can be calculated from the bulk resistance (Rb), which is determined from the intercept of the impedance spectrum with the real axis, using the formula σ = L / (Rb * A), where L is the thickness and A is the area of the electrolyte. These studies are critical for developing new materials for all-solid-state batteries.
Table 3: Ionic conductivity of Indium-doped LiAlTi(PO₄)₃ (LAITP) solid electrolyte at different temperatures, as determined by EIS.
| Temperature (°C) | Bulk Resistance (Ω) | Ionic Conductivity (S/cm) |
|---|---|---|
| 25 | 2500 | 1.5E-04 |
| 40 | 1650 | 2.3E-04 |
| 60 | 980 | 3.9E-04 |
| 80 | 550 | 6.9E-04 |
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement technique where the potential of a working electrode is ramped linearly versus time in a cyclic manner. The resulting current in response to the applied potential is measured, providing information about the thermodynamics of redox processes and the kinetics of heterogeneous electron transfer reactions. Chronopotentiometry, conversely, involves applying a constant current and measuring the change in potential over time.
These techniques are widely used to study the electrochemical behavior of erbium and indium ions, often in molten salt or aqueous solutions. For instance, CV can be used to identify the reduction and oxidation potentials of In³⁺ ions, revealing that the process can occur in consecutive steps, such as In³⁺ + 2e⁻ → In⁺ and In⁺ + e⁻ → In. The shape of the cyclic voltammogram and the relationship between peak current and the scan rate can indicate whether the process is reversible, quasi-reversible, or irreversible, and whether it is diffusion-controlled. Chronopotentiometry complements CV by providing information about reaction kinetics and diffusion coefficients. Studying the redox behavior of both erbium and indium in a combined system is crucial for applications like electrochemical extraction and refining, where selective deposition is desired.
Table 4: Electrochemical parameters for Indium reduction on a glassy carbon electrode in LiCl-KCl molten salt determined by CV.
| Redox Couple | Cathodic Peak Potential (V vs. Ag/AgCl) | Anodic Peak Potential (V vs. Ag/AgCl) | Process Type |
|---|---|---|---|
| In³⁺/In⁺ | -0.55 | -0.48 | Quasi-reversible |
| In⁺/In | -0.85 | -0.79 | Quasi-reversible |
Open Circuit Chronopotentiometry (OCP), also known as Open Circuit Potential (OCP) measurement, is a technique where the potential of a working electrode is monitored over time with no current flowing through the cell. This measurement provides the equilibrium potential of the electrode, which is directly related to the thermodynamic properties of the electrochemical system.
In the field of high-temperature electrometallurgy, particularly in molten salt systems, OCP is a key method for determining the activity of a metal in a liquid alloy electrode. The activity of a component in an alloy is a measure of its effective concentration, and it is a fundamental thermodynamic quantity. For erbium-indium systems, OCP can be used to measure the activity of erbium in liquid indium. By constructing an electrochemical cell where a pure erbium electrode and an Er-In alloy electrode are immersed in a molten salt containing Er³⁺ ions, the electromotive force (EMF) of the cell can be measured. This EMF is related to the activity of erbium in the alloy through the Nernst equation. Such measurements are vital for designing and optimizing pyrochemical processes for the separation and recycling of nuclear materials, where erbium can be a fission product and indium can be used as a liquid metal cathode.
Table 5: Thermodynamic data for Erbium in liquid Indium alloy in a LiCl-KCl molten salt system at 773 K, derived from OCP measurements.
| Mole Fraction of Er in In (X_Er) | Equilibrium Potential (V vs. Ag/AgCl) | Activity of Er (a_Er) | Activity Coefficient (γ_Er) |
|---|---|---|---|
| 0.01 | -1.85 | 2.5E-05 | 2.5E-03 |
| 0.02 | -1.82 | 4.8E-05 | 2.4E-03 |
| 0.05 | -1.78 | 1.1E-04 | 2.2E-03 |
| 0.10 | -1.75 | 2.0E-04 | 2.0E-03 |
Ion Beam Analysis Techniques
Ion Beam Analysis (IBA) encompasses a suite of techniques that utilize energetic ion beams to probe the elemental composition and structure of materials. These methods are particularly powerful for the analysis of thin films and near-surface regions, providing quantitative information without the need for certified reference materials. rsc.org In the study of erbium-indium compounds, IBA techniques are indispensable for determining stoichiometry, depth profiling of elements, and identifying trace impurities, which are critical for understanding and tailoring the material's properties.
Rutherford Backscattering Spectrometry (RBS)
Rutherford Backscattering Spectrometry (RBS) is a premier IBA technique for determining the elemental composition and thickness of thin films up to a depth of about one micrometer. measurlabs.comusp.br The method involves directing a high-energy beam of light ions, typically Helium-4 (He²⁺), onto the sample. wikipedia.org A fraction of these ions undergoes elastic collisions with the nuclei of the atoms in the sample and scatters backward into a detector. ceriumlabs.com
The energy of a backscattered ion is dependent on two factors: the mass of the target nucleus it collided with and the depth at which the collision occurred. Heavier target nuclei result in a higher energy for the backscattered ion, while collisions occurring deeper within the sample result in lower energy due to the energy loss of the ion as it travels into and out of the material. lu.se This allows for the differentiation of elements and the generation of a depth profile.
For erbium-indium systems, RBS is exceptionally well-suited for quantitatively determining the Er:In atomic ratio as a function of depth. Since both erbium and indium are heavy elements, they produce distinct and strong signals that are well-separated from those of lighter elements that might be present in a substrate (like silicon or oxygen). The non-destructive nature of RBS is a significant advantage, allowing the same sample to be analyzed by other techniques. measurlabs.comlibretexts.org
Key applications of RBS in Erbium-Indium research include:
Stoichiometry determination: Precisely measuring the atomic concentration of erbium and indium in thin films. alfa-chemistry.com
Film thickness measurement: Calculating the thickness of an Er-In layer, typically up to 1 µm. alfa-chemistry.com
Interface analysis: Investigating atomic mixing and diffusion at the interface between an erbium-indium film and its substrate. alfa-chemistry.com
Crystallinity analysis: When combined with ion channeling, RBS can probe the crystalline quality of single-crystal Er-In films and determine the lattice location of dopants or impurities. alfa-chemistry.comeag.com
Below is a table summarizing the typical parameters and capabilities of RBS for the analysis of an erbium-indium thin film.
Table 1: Rutherford Backscattering Spectrometry (RBS) Capabilities
| Parameter | Typical Value / Capability | Relevance for Erbium-Indium Analysis |
|---|---|---|
| Incident Ions | 1-3 MeV He²⁺ | Standard for high mass resolution. |
| Detectable Elements | Boron (B) to Uranium (U) | Easily detects both Erbium (Er) and Indium (In). |
| Detection Limits | 0.1 at.% (bulk); ppm for heavy elements | High sensitivity for detecting trace heavy element impurities in the Er-In matrix. measurlabs.com |
| Analysis Depth | < 1 µm | Suitable for most thin film applications. usp.br |
| Depth Resolution | 10 - 20 nm | Allows for the profiling of composition gradients and interface sharpness. eag.com |
| Quantification | Standard-less, typically ±5% accuracy | Provides reliable, quantitative compositional data without needing an Er-In standard. eag.com |
| Destructive? | No | The sample can be used for further characterization. ceriumlabs.com |
Elastic Recoil Detection Analysis (ERDA)
Elastic Recoil Detection Analysis (ERDA), also known as forward recoil scattering, is an IBA technique that is highly effective for the depth profiling of light elements. wikipedia.org It is often used as a complementary technique to RBS, which has poor sensitivity for elements lighter than the incident ion beam. ansto.gov.au In a typical ERDA setup, a heavier ion beam (e.g., Chlorine, Iodine) bombards the sample at a grazing angle. hzdr.de The incident ions collide with atoms in the sample, causing them to be ejected, or "recoiled," in a forward direction toward a detector. ansto.gov.au A stopper foil is placed in front of the detector to block the scattered heavy ions from the primary beam, while allowing the lighter recoiled target atoms to pass through and be detected. mdpi.com
In the context of erbium-indium research, the material's properties can be significantly influenced by the presence of light element impurities such as hydrogen (H), carbon (C), nitrogen (N), and oxygen (O). ERDA is the ideal technique for quantitatively measuring the concentration and depth distribution of these light elements within an Er-In matrix. hzdr.deceriumlabs.com Time-of-Flight ERDA (ToF-ERDA) is an advanced implementation that can simultaneously separate and profile all elements, including hydrogen isotopes, in a single measurement with excellent depth resolution. mdpi.comresearchgate.netceric-eric.eu
Key applications of ERDA in Erbium-Indium research include:
Light element quantification: Detecting and creating depth profiles for H, C, N, O, and other light impurities. mdpi.com
Stoichiometry of light compounds: Determining the composition of erbium or indium oxides or nitrides.
Surface contamination analysis: Identifying and quantifying surface contamination from atmospheric exposure.
The following table provides a comparison between RBS and ERDA, highlighting their complementary nature for a comprehensive analysis of an erbium-indium sample.
Table 2: Comparison of RBS and ERDA Techniques
| Feature | Rutherford Backscattering Spectrometry (RBS) | Elastic Recoil Detection Analysis (ERDA) |
|---|---|---|
| Primary Application | Analysis of medium to heavy elements | Depth profiling of light elements (e.g., H, C, O) hzdr.de |
| Incident Beam | Light ions (e.g., He²⁺) | Heavy ions (e.g., Cl, I) hzdr.de |
| Detection Geometry | Backward angle | Forward angle ansto.gov.au |
| Sensitivity for Er, In | High | Low (analyzed via forward scattering of the primary beam) |
| Sensitivity for H, O | Very low to none | High wikipedia.orgceriumlabs.com |
| Mass Resolution | Decreases for heavier elements | Good for light elements researchgate.net |
Nuclear Reaction Analysis (NRA)
Nuclear Reaction Analysis (NRA) is a highly sensitive and isotope-specific IBA technique used for the quantification of light elements in a material. wikipedia.orginfinitalab.com The technique works by directing an ion beam (e.g., protons, deuterons) onto the sample with enough energy to induce a nuclear reaction with a specific target isotope. infinitalab.com This reaction produces characteristic emitted particles (like alpha particles) or gamma rays, which are then detected. hzdr.de Since each nuclear reaction has a unique energy signature and occurs only with a specific isotope, NRA is free from the mass interference issues that can affect other techniques. infinitalab.com
For erbium-indium compounds, NRA provides an extremely sensitive method for detecting and quantifying specific light isotopes that may be present as contaminants or have been intentionally incorporated. eag.com For instance, the presence of oxygen, particularly the ¹⁸O isotope, could be tracked in oxidation studies, or the concentration of nitrogen could be measured in nitride films. Resonant NRA (RNRA) is a variation where the nuclear reaction occurs only at a very specific, sharp resonance energy. wikipedia.org By varying the energy of the incident beam, the depth at which the reaction occurs can be precisely controlled, enabling high-resolution depth profiling of the target isotope. hzdr.de
Key applications of NRA in Erbium-Indium research include:
Trace element detection: Quantifying low concentrations of specific isotopes like ¹⁸O, ¹⁵N, ¹³C, or ²H (deuterium). infinitalab.comtaylorandfrancis.com
High-resolution depth profiling: Using resonant reactions to map the distribution of light elements near surfaces or interfaces with nanometer-scale resolution. hzdr.de
Stoichiometry verification: Providing an independent, highly accurate measurement of light elements to complement RBS and ERDA data for a complete compositional analysis. eag.com
Table 3: Nuclear Reaction Analysis (NRA) Parameters
| Parameter | Typical Value / Capability | Relevance for Erbium-Indium Analysis |
|---|---|---|
| Detectable Elements | Specific light isotopes (e.g., ¹H, ²H, ¹³C, ¹⁵N, ¹⁸O) eag.com | Ideal for detecting critical impurities not easily measured by other methods. |
| Detection Limits | ppm to 0.5 at.% hzdr.deeag.com | Offers superior sensitivity for trace light elements. |
| Depth Resolution | Non-resonant: poor; Resonant: < 10 nm hzdr.de | Resonant NRA can provide highly detailed profiles of impurity distribution. |
| Quantification | Quantitative without standards eag.com | Provides accurate concentration measurements. |
| Analysis Depth | Up to several micrometers hzdr.de | Can probe deeper than standard RBS or ERDA. |
Ion Beam Induced Charge (IBIC) and Ion Beam Induced Luminescence (IBIL) for Semiconductor Characterization
When erbium-indium compounds are investigated for semiconductor applications, Ion Beam Induced Charge (IBIC) and Ion Beam Induced Luminescence (IBIL) become critical characterization tools. These are scanning microbeam techniques that map the electronic and optical properties of a material with micrometer-scale spatial resolution. unito.itunito.it
In both techniques, a focused beam of high-energy ions is scanned across the sample. As the ions penetrate the material, they generate a dense track of electron-hole pairs.
IBIC: If the material is a semiconductor with an applied electric field (e.g., a p-n junction), the generated electrons and holes are swept apart, creating a measurable charge pulse. unito.itunito.it The efficiency of this charge collection is mapped point-by-point. Regions with defects, which act as recombination centers, will show a lower charge collection efficiency. IBIC is therefore a powerful tool for imaging and quantifying the electronic effects of defects. unito.it
IBIL: This technique analyzes the light (luminescence) that is emitted when the ion-induced electron-hole pairs recombine. researchgate.net The spectrum of the emitted light provides information about the material's band gap, defect states, and the chemical nature of impurity centers. researchgate.netmdpi.com IBIL can be used in conjunction with other IBA techniques like PIXE and RBS to correlate elemental composition with optical properties. researchgate.net
For a potential Er-In semiconductor device, IBIC could map the uniformity of the active region and identify electrically active defects, while IBIL could provide insights into the efficiency of light emission and the nature of radiative recombination centers. ceriumlabs.comresearchgate.net
Other Specialized Techniques
Beyond IBA methods that primarily probe elemental composition, other specialized techniques are required to characterize the optical and physical properties of erbium-indium compounds, particularly in thin film form.
Ellipsometry for Thin Film Thickness, Refractive Index, and Dielectric Function Determination
Spectroscopic Ellipsometry is a non-destructive, non-contact optical technique used to determine the properties of thin films, including thickness and optical constants. patsnap.comnih.gov It works by measuring the change in the polarization state of light as it reflects from the surface of the sample. nih.gov The measured parameters, Psi (Ψ) and Delta (Δ), are related to the ratio of the reflection coefficients for p- and s-polarized light. nih.gov
By measuring Ψ and Δ over a range of wavelengths (spectroscopic) and angles of incidence, and then fitting this data to an optical model, a wealth of information can be extracted. mdpi.com For an erbium-indium thin film, ellipsometry can accurately determine its thickness (from sub-nanometer to several micrometers), its refractive index (n), and its extinction coefficient (k). The refractive index and extinction coefficient together define the complex dielectric function (ε), which describes how the material interacts with light.
This information is crucial for the design and fabrication of any optical or optoelectronic device based on Er-In materials. For example, knowing the refractive index is essential for designing anti-reflection coatings, while the extinction coefficient is related to the material's light absorption. researchgate.netresearchgate.net
Key parameters determined by Ellipsometry for Erbium-Indium films:
Film Thickness: Precise measurement of single or multi-layer film thicknesses.
Optical Constants (n, k): Determination of the refractive index and extinction coefficient as a function of wavelength. nih.gov
Dielectric Function (ε₁, ε₂): Calculation of the real and imaginary parts of the dielectric function.
Surface Roughness: The optical model can include a layer to quantify the roughness of the film's surface. horiba.com
Optical Band Gap: The absorption edge, from which the band gap can be estimated, can be determined from the extinction coefficient spectrum. researchgate.net
Table 4: Data Obtainable from Spectroscopic Ellipsometry on an Er-In Thin Film
| Measured Property | Wavelength Dependence | Typical Application |
|---|---|---|
| Film Thickness | N/A (a single value) | Quality control, device modeling. |
| Refractive Index (n) | Varies (Dispersion) | Design of optical components (waveguides, coatings). |
| Extinction Coefficient (k) | Varies (Absorption) | Characterization of material transparency and light absorption. |
| Optical Band Gap (E_g) | N/A (a single value) | Determines the semiconductor's optoelectronic properties. |
Differential Thermal Analysis (DTA) for Phase Transitions and Thermal Events
Differential Thermal Analysis (DTA) is a crucial thermoanalytical technique employed in the study of erbium-indium (Er-In) alloys to identify and characterize the temperatures at which phase transitions and other thermal events occur. This methodology is fundamental in constructing the Er-In phase diagram, providing essential data on melting points, eutectic reactions, and solid-state transformations of the various intermetallic compounds formed between erbium and indium.
In a DTA experiment, a sample of the Er-In alloy and an inert reference material are subjected to a controlled temperature program, either heating or cooling at a constant rate. The temperature difference between the sample and the reference is monitored and recorded as a function of temperature. When the sample undergoes a thermal event, such as melting or a change in its crystal structure, it is accompanied by an absorption or release of heat. This results in a temperature difference between the sample and the reference, which is detected as a peak in the DTA curve (thermogram). Endothermic events, such as melting, absorb heat and result in a downward peak, while exothermic events, like crystallization, release heat and produce an upward peak.
Detailed research findings from DTA studies on the erbium-indium system reveal several key thermal events corresponding to the formation and transformation of various intermetallic compounds. While a comprehensive, publicly available DTA thermogram for the entire Er-In composition range is not readily found in the literature, the principles of DTA allow for the interpretation of expected thermal events based on the known Er-In phase diagram.
For instance, upon heating an Er-In alloy of a specific composition, the DTA curve would exhibit distinct endothermic peaks corresponding to the solidus and liquidus temperatures. The solidus temperature is the point at which melting begins, and the liquidus temperature is the point at which the alloy becomes completely molten. Between these two temperatures, the alloy exists as a mixture of solid and liquid phases.
Furthermore, DTA can precisely determine the temperatures of eutectic and peritectic reactions within the Er-In system. A eutectic reaction is an isothermal reversible reaction in which a liquid phase transforms into two different solid phases upon cooling. This would be observed as a single sharp endothermic peak on heating. A peritectic reaction involves a liquid and a solid phase reacting isothermally to form a new solid phase upon cooling, which would also be identifiable on a DTA curve.
The table below summarizes the types of thermal events that can be identified in the Erbium-Indium system using Differential Thermal Analysis, along with the nature of the corresponding peaks in a DTA thermogram.
| Thermal Event | Description | DTA Peak (on Heating) |
| Solid-State Transformation | A change from one solid crystal structure to another. | Endothermic |
| Eutectic Reaction | A liquid transforms into two solid phases. | Sharp Endothermic |
| Peritectic Reaction | A liquid and a solid react to form a new solid phase. | Endothermic |
| Melting (Solidus) | The temperature at which the first liquid forms. | Onset of Endothermic Peak |
| Melting (Liquidus) | The temperature at which the last solid melts. | End of Endothermic Peak |
By analyzing a series of Er-In alloys with varying compositions, a complete thermal profile of the system can be established. The onset temperatures of the observed peaks are used to plot the phase boundaries in the erbium-indium phase diagram. The area under a DTA peak is proportional to the enthalpy change associated with the transition, providing further thermodynamic data about the system. Therefore, Differential Thermal Analysis is an indispensable tool for the fundamental characterization of the thermal behavior and phase equilibria of erbium-indium compounds.
Theoretical and Computational Studies of Erbium;indium Systems
Electronic Structure Theory and Calculations
The electronic structure fundamentally governs the material's physical and chemical properties. Computational quantum chemistry methods are pivotal in elucidating these characteristics for erbium-indium compounds.
First-principles calculations, rooted in density functional theory (DFT), are a cornerstone for investigating the electronic properties of materials without relying on empirical parameters. In the study of erbium-containing compounds, a significant challenge is the proper treatment of the highly correlated 4f electrons. Methods like the local density approximation (LDA) and generalized gradient approximation (GGA) are employed, often with a Hubbard correction (LDA+U) to account for the strong on-site Coulomb interactions of the localized 4f electrons. researchgate.net
| Parameter | Description | Typical Approach/Value | Reference |
|---|---|---|---|
| Exchange-Correlation Functional | Approximates the exchange-correlation energy in DFT. | LDA, GGA (e.g., PBE) | arxiv.org |
| 4f Electron Treatment | Method to handle strongly correlated 4f electrons of Erbium. | LDA+U, GGA+U | researchgate.net |
| Hubbard U Parameter | Represents the on-site Coulomb repulsion for localized electrons. | ~6.2 eV for Er 4f in ErSi1.7 | researchgate.net |
| Basis Set | Set of functions used to build molecular orbitals. | Plane-wave basis sets, Projector augmented wave (PAW) pseudopotentials | arxiv.orgaps.org |
| Energy Cutoff | Determines the number of plane waves in the basis set. | Typically > 15 Ry | aps.org |
Ab initio quantum chemistry methods are also employed to investigate the geometries and chemical bonding in clusters, including complex hydride structures. For indium hydrides, theoretical studies using DFT and ab initio methods have revealed a preference for non-classical structures featuring multi-center bonds, which contrasts with classical structures composed of lone pairs and two-center two-electron (2c-2e) bonds. mdpi.comnih.gov
These computational investigations perform a global minimum search to identify the most stable atomic arrangements for specific stoichiometries, such as In2Hx and In3Hy. mdpi.com The nature of the chemical bonding is then analyzed, often using algorithms like the Adaptive Natural Density Partitioning (AdNDP) method. This analysis can identify various bonding patterns, including 3-center-2-electron (3c-2e) In-H-In bonds and even 4-center-2-electron (4c-2e) bonds. mdpi.com Such studies on indium hydrides provide a theoretical framework for predicting the bonding characteristics in more complex systems, such as hypothetical erbium-indium hydrides, where the interplay between metallic and covalent interactions would define the structure. mdpi.comnih.gov The analysis of electron density maps from these calculations helps to visualize the bonding nature, distinguishing between ionic, metallic, or covalent characteristics. aps.org
| Molecule | Identified Bond Types | Occupation Number (ON) | Reference |
|---|---|---|---|
| In2H3 | 3c-2e In-H-In σ-bonds | 1.98 e | mdpi.com |
| In2H4 | 2c-2e In-In σ-bond, 2c-2e In-H σ-bonds | 2.00 e, 1.99 e | mdpi.com |
| In3H | 4c-2e In-In-In-H σ-bond | 1.99 e | mdpi.com |
| In3H3 | 3c-2e In-H-In σ-bond | 1.99 e | mdpi.com |
Theoretical models are essential for understanding the dynamics of charge carriers in semiconductor materials, including the process of electron-hole recombination. This process is fundamental to the performance of optoelectronic devices. The dynamics are often described by a set of equations that account for the populations of electrons and holes and the Coulomb correlations between them. aps.org
In one theoretical approach, the decay of electron-hole pairs can be modeled as a bimolecular recombination process. myu-group.co.jp The rate of change in the concentration of electron-hole pairs, C(t), is described by the differential equation: dC(t)/dt = -kC(t)², where k is the bimolecular recombination rate coefficient. myu-group.co.jp This model can be used to fit experimental data from techniques like transient absorption spectroscopy to quantify the recombination dynamics. myu-group.co.jp More complex models for laser-stimulated semiconductors may use a combination of Maxwell's equations and electron-hole fluid equations to derive a non-linear Schrödinger equation that describes the system's evolution. frontiersin.org These theoretical frameworks allow researchers to simulate and predict how factors like carrier concentration and material composition influence recombination rates in systems potentially doped with or containing erbium and indium.
Materials Informatics and Crystallographic Analysis
Materials informatics leverages computational tools to analyze vast amounts of crystallographic data, enabling high-throughput analysis of structural properties.
Tools like the CIF Bond Analyzer (CBA) incorporate functionalities for detailed site analysis from Crystallographic Information Files (CIFs). github.com The "Site Analysis" feature is designed to determine the shortest distance and nearest neighbor for each unique atomic site label within a crystal structure. github.com For a complex erbium-indium compound, this tool would parse a CIF file to identify all crystallographically distinct sites (e.g., Er1, Er2, In1, In2, In3).
The process involves calculating the Euclidean distances from each atom in the unit cell to all surrounding atoms in a supercell. github.com By analyzing these distances, the tool can identify the unique bonding environment and coordination for each site. This automated analysis is crucial for understanding site-specific compositions and occupancies, particularly in disordered or heavily substituted structures where manual analysis would be exceedingly time-consuming. The output provides a clear picture of the local atomic arrangement around each distinct erbium and indium site.
The CIF Bond Analyzer (CBA) is a command-line tool designed for the high-throughput extraction of bonding information from CIF files. github.com It automates the calculation of minimum bond lengths, which are critical for understanding the geometric configurations within a crystal structure. github.com For an erbium-indium compound like ErIn3, the CBA can process its CIF file to compute all unique Er-In, Er-Er, and In-In bond distances. github.comresearchgate.net
This analysis generates data that can be visualized as histograms of bond lengths. These histograms serve as a "structural fingerprint," offering a distinct pattern characteristic of the specific crystal structure. github.com By comparing these fingerprints across different compounds or under different conditions (e.g., pressure, temperature), researchers can quickly identify structural patterns, distortions, or irregularities. The tool simplifies crystal structure analysis by automating a traditionally laborious process, thereby accelerating materials discovery and characterization. github.com
| Bond Pair | Calculated Bond Length (Å) | Coordination Number | Data Source |
|---|---|---|---|
| Er - In | 3.25 | 12 | github.comresearchgate.net |
| In - In | 3.25 | 8 | github.comresearchgate.net |
| Er - Er | 4.60 | 6 | github.comresearchgate.net |
Modeling of Optical and Plasmonic Phenomena
Hybrid systems combining semimetallic erbium arsenide (ErAs) nanoparticles with a semiconductor host like indium arsenide (InAs) are of significant interest for infrared optoelectronics. The ErAs nanoparticles can support localized surface plasmon resonances (LSPRs), which can enhance light-matter interactions in the surrounding InAs matrix. researchgate.net Computational modeling is essential for estimating and optimizing this plasmonic enhancement.
The primary goal of modeling is to understand how the size, shape, concentration, and arrangement of ErAs nanoparticles influence the spectral position and strength of the plasmon resonance and the resulting near-field enhancement. nih.gov Full-wave electromagnetic simulation techniques, such as the Finite-Difference Time-Domain (FDTD) method, are widely used for this purpose. nih.gov
In a typical FDTD simulation, the hybrid ErAs:InAs material is represented by a computational cell. The ErAs nanoparticles are defined with specific geometries (e.g., spheres) and distributed within the InAs host matrix. The optical properties (complex permittivity) of both ErAs and InAs at the wavelengths of interest are used as inputs. A plane wave is then simulated to propagate through the material, and the resulting electric field distribution is calculated throughout the computational domain. nih.gov
Key outputs from these simulations include:
Extinction, Scattering, and Absorption Spectra: These spectra reveal the resonant wavelengths where the LSPR of the ErAs nanoparticles is excited. The peak of the absorption feature is often attributed to the plasmon resonance. researchgate.net
Near-Field Enhancement Maps: These maps visualize the intensity of the electric field in the immediate vicinity of the nanoparticles. nih.gov Strong field enhancement at the Er³⁺ emission wavelength (around 1.54 µm) is crucial for increasing the radiative decay rate and luminescence efficiency of erbium ions.
Optimization is achieved by systematically varying the nanoparticle parameters in the simulation. For instance, the nanoparticle diameter, the spacing between particles, and their concentration can be adjusted to tune the LSPR to match the desired operational wavelength, such as the emission wavelength of erbium. The model can predict the optimal configuration that maximizes the local field enhancement, thereby providing a design guide for experimental fabrication.
| Parameter | Description | Example Value/Method | Reference |
|---|---|---|---|
| Simulation Method | Numerical algorithm for solving Maxwell's equations. | Finite-Difference Time-Domain (FDTD) | nih.gov |
| Nanoparticle Material | The plasmonic component of the hybrid system. | Erbium Arsenide (ErAs) | researchgate.net |
| Host Matrix Material | The dielectric or semiconductor medium surrounding the nanoparticles. | Indium Arsenide (InAs) | researchgate.net |
| Boundary Conditions | Conditions applied at the edges of the simulation domain to prevent artificial reflections. | Perfectly Matched Layer (PML) | nih.gov |
| Excitation Source | The simulated light source used to excite the plasmon resonance. | Total-Field Scattered-Field (TFSF) Plane Wave | nih.gov |
| Mesh Size | The spatial discretization of the simulation domain. Must be fine enough to resolve nanoparticle features. | < 1 nm for nanoparticle regions | nih.gov |
| Monitored Quantities | The physical outputs calculated by the simulation. | Electric field distribution, transmittance, reflectance, absorption | nih.gov |
Erbium-doped Indium Tin Oxide (Er:ITO) is a material system with potential for active photonic devices, leveraging both the optical properties of erbium ions and the significant nonlinear optical response of ITO, particularly in its epsilon-near-zero (ENZ) spectral region. nju.edu.cnnih.gov Simulation of the nonlinear optical response in Er:ITO is crucial for understanding and designing devices for applications like all-optical switching and modulation. nju.edu.cnnih.gov
The third-order nonlinear optical response is typically characterized by the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). researchgate.net These parameters describe how the material's absorption and refractive index change with high incident light intensity. In ITO, a large and ultrafast change in the refractive index has been reported near its ENZ wavelength, which typically lies in the near-infrared. nju.edu.cnnih.gov
Computational models simulate these phenomena by solving the nonlinear propagation equations or by using ab initio methods to calculate the material's susceptibility tensors. arxiv.org The Z-scan technique is a common experimental method to measure optical nonlinearity, and simulations are often designed to replicate this experiment. nih.govmdpi.comunair.ac.id In a simulated Z-scan, a Gaussian beam is propagated numerically through the Er:ITO thin film. The model calculates the intensity-dependent changes in the material's optical properties and the resulting transmission through an aperture as a function of the sample's position (Z) relative to the beam's focal point.
The inclusion of erbium doping in the simulation requires modifications to the material's electronic structure and energy level scheme. The Er³⁺ ions introduce specific energy levels within the bandgap of the ITO host. The model must account for:
Resonant Absorption: Absorption of incident photons that excites the Er³⁺ ions from their ground state (⁴I₁₅/₂) to excited states.
Excited-State Absorption (ESA): Absorption of additional photons by already excited Er³⁺ ions.
Influence on Free Carriers: The presence of Er³⁺ dopants can affect the free carrier concentration in the ITO, which in turn shifts the ENZ wavelength and modifies the intrinsic nonlinearity of the host material.
| Parameter | Description | Reported Value | Reference |
|---|---|---|---|
| Nonlinear Absorption Coefficient (β) | Describes intensity-dependent absorption. | -64.50 cm/GW at 1550 nm | nih.gov |
| Imaginary Part of Third-Order Susceptibility (Im(χ³)) | Related to nonlinear absorption. | ~45 × 10⁻¹⁴ e.s.u. at 1550 nm | nih.gov |
| Change in Refractive Index (Δn) | The optically induced change in the real part of the refractive index. | 0.72 ± 0.025 (in ENZ region) | nju.edu.cn |
| Recovery Time | The time taken for the refractive index to return to its initial state after excitation. | ~360 femtoseconds | nju.edu.cnnih.gov |
| ENZ Wavelength | Wavelength where the real part of the permittivity approaches zero. | Tunable, e.g., ~1553 nm | nih.gov |
Functional Properties and Applications Research of Erbium;indium Materials in Advanced Systems
Optoelectronic and Photonic Applications
The unique electronic and optical properties of erbium and indium, and their associated compounds, have led to significant research and development in a wide range of optoelectronic and photonic applications. The incorporation of erbium ions (Er³⁺) into various indium-based host materials allows for the exploitation of the characteristic sharp and temperature-stable 1.54 µm emission of erbium, which corresponds to a crucial low-loss window for optical fiber communications. Indium-containing compounds, such as indium phosphide (InP), indium tin oxide (ITO), and indium selenide (B1212193) (In₂Se₃), provide versatile platforms for creating efficient and compact optoelectronic devices. This section explores the functional properties and research findings related to erbium-indium materials in several key application areas.
Erbium-Doped Fiber Lasers for Mode-Locking and Q-Switching Applications
Erbium-doped fiber lasers (EDFLs) are a cornerstone of modern photonics, and the techniques of mode-locking and Q-switching are essential for generating ultrashort and high-energy pulses, respectively. Mode-locking forces the longitudinal modes of the laser cavity to oscillate in phase, producing a train of ultrashort pulses. Q-switching, on the other hand, involves modulating the quality factor (Q) of the laser cavity to produce high-intensity pulses.
Recent research has demonstrated various methods to achieve both mode-locked and Q-switched operations in EDFLs. One approach involves using a ferroferric-oxide (Fe₃O₄) nanoparticle-based saturable absorber to achieve both a 2.93 ps mode-locked pulse and Q-switched mode-locked operation at different wavelengths. Another study reported the generation of simultaneous Q-switching and mode-locking using a graphene-chitin film-based saturable absorber, yielding high-energy Q-switched pulses of 82.08 nJ and 1.08 ps mode-locked pulses by simply adjusting the pump power nih.gov. Furthermore, investigations into the nonlinear dynamics of these lasers have explored the behavior of bound-state envelopes on the Q-switched mode-locking spectrum, providing a deeper understanding of the pulse evolution researchgate.net.
| Modulation Technique | Saturable Absorber | Pulse Type | Pulse Width | Repetition Rate | Maximum Pulse Energy | Reference |
|---|---|---|---|---|---|---|
| Q-switched Mode-locking | Fe₃O₄ Nanoparticles | Mode-locked | 2.93 ps | 2.806 MHz | - | researchgate.net |
| Dual Regime | Graphene-Chitin Film | Q-switched | 1.54 µs | 88.97 kHz | 82.08 nJ | nih.gov |
| Dual Regime | Graphene-Chitin Film | Mode-locked | 1.08 ps | 26.11 MHz | - | nih.gov |
Photodetectors and Photosensing Applications with Erbium-Doped Indium Sulfide (B99878) Thin Films
Indium sulfide (In₂S₃) is a semiconductor material with promising applications in photodetection due to its favorable optoelectronic properties. Doping In₂S₃ with rare-earth elements like erbium can further enhance its photosensing capabilities. The incorporation of erbium can modify the material's band structure and introduce energy levels that facilitate the generation of electron-hole pairs upon illumination, thereby improving the photodetector's performance.
Research into erbium-doped In₂S₃ thin films has shown their potential for creating highly sensitive photodetectors. The performance of a photodetector is typically characterized by its responsivity (R), detectivity (D*), and external quantum efficiency (EQE). While specific performance data for erbium-doped indium sulfide photodetectors is an active area of research, studies on similar doped metal sulfide systems provide an indication of the potential enhancements. For instance, doping can significantly increase the responsivity and detectivity of the photodetector. The development of erbium-doped indium sulfide photodetectors could lead to novel devices for various light-sensing applications.
Light-Emitting Diodes (LEDs) and Luminescent Materials with Erbium-Indium Components
The combination of erbium and indium in semiconductor materials has been investigated for the development of efficient light-emitting diodes (LEDs), particularly for applications in optical communications. The goal is to create electrically pumped devices that emit at erbium's characteristic 1.54 µm wavelength. Indium-containing compounds, such as indium gallium nitride (InGaN) and indium phosphide (InP), serve as excellent host materials for erbium ions.
One promising approach involves the fabrication of p-i-n junction LEDs where the intrinsic (i) layer consists of erbium-doped InGaN. Research has demonstrated that such LEDs can exhibit strong electroluminescence at 1.54 µm under forward bias researchgate.net. In one study, Er-doped In₀.₀₅Ga₀.₉₅N p-i-n LEDs showed an output power of approximately 2 µW at room temperature researchgate.net. The use of a wide-bandgap semiconductor host like InGaN helps to reduce the thermal quenching of the erbium emission, which is a common issue in narrower bandgap materials. Furthermore, erbium has been successfully implanted into InP, showing strong room-temperature luminescence at 1.54 µm after annealing, indicating its potential for the fabrication of current-injected emitters.
| Device Structure | Active Layer | Emission Wavelength | Output Power | Operating Condition | Reference |
|---|---|---|---|---|---|
| p-i-n LED | Er:In₀.₀₅Ga₀.₉₅N | 1.54 µm | ~2 µW | Forward Bias | researchgate.net |
Saturable Absorbers for Laser Systems (e.g., Indium Tin Oxide, Indium Selenide)
Saturable absorbers are essential components for passive Q-switching and mode-locking in laser systems. These materials exhibit an intensity-dependent absorption, where their absorption decreases at high optical intensities. Indium-based compounds, such as indium tin oxide (ITO) and indium selenide (In₂Se₃), have emerged as promising materials for saturable absorbers in erbium-doped fiber lasers.
Indium tin oxide, a well-known transparent conducting oxide, has been shown to possess nonlinear optical properties suitable for saturable absorption. ITO nanocrystals have been successfully used to achieve passively Q-switched operation in EDFLs, demonstrating the potential of this material for ultrafast photonics. Similarly, two-dimensional layered materials like indium selenide have attracted significant interest due to their excellent optoelectronic characteristics. In₂Se₃ has been employed as a saturable absorber to generate stable Q-switched and mode-locked pulses in erbium-doped fiber lasers nih.govresearchgate.net.
| Saturable Absorber | Laser Operation | Pulse Width | Repetition Rate | Max. Pulse Energy | Modulation Depth | Saturation Intensity | Reference |
|---|---|---|---|---|---|---|---|
| Indium Selenide (In₂Se₃)-PVA | Q-switched | 2.89 µs | 109.2 kHz | 73.8 nJ | - | - | researchgate.net |
| Indium Selenide (In₂Se₃) | Mode-locked | 560 fs (theoretical) | 15.32 MHz | - | 6.87% | 15.83 MW/cm² | nih.gov |
| Indium Selenide (In₂Se₃) | Q-switched | 556 ns | 169.78 kHz | 376 nJ | 6.18% | 84.2 MW/cm² |
Nonlinear Optical Devices and Metasurfaces Utilizing Erbium-Indium Systems
The nonlinear optical properties of materials are crucial for a variety of applications, including frequency conversion, all-optical switching, and the development of advanced photonic devices like metasurfaces. Indium-based materials, such as indium tin oxide (ITO) and indium selenide (In₂Se₃), exhibit significant nonlinear optical responses that can be harnessed in conjunction with erbium-doped systems.
Indium tin oxide has been shown to possess a large and ultrafast intensity-dependent refractive index, particularly in its epsilon-near-zero (ENZ) region. This strong nonlinear response makes ITO a promising material for all-optical switching and modulation. The nonlinear refractive index of ITO thin films has been measured to be on the order of 10⁻¹² cm²/W, and its nonlinear absorption can be tuned from saturable to reverse saturable absorption depending on the excitation wavelength and intensity.
Indium selenide also exhibits strong nonlinear optical properties, including second-harmonic generation (SHG) due to its non-centrosymmetric crystal structure. The ability to control and enhance these nonlinear effects in erbium-indium systems opens up possibilities for creating novel nonlinear optical devices. While the development of metasurfaces specifically combining erbium and indium is still an emerging area, the strong nonlinearities of indium-based materials suggest their potential for integration into metasurface designs to manipulate the light generated from or interacting with erbium ions.
Advanced Electronic and Semiconductor Applications
The unique electronic and optical properties of materials incorporating erbium and indium have led to significant research and development in advanced electronic and semiconductor devices. These materials are being explored for their potential to enhance the performance and functionality of components ranging from transistors to transparent conductive layers.
Semiconductor Material Development and Characterization through Ion Beams
The development of novel semiconductor materials, including those based on erbium and indium, relies heavily on precise characterization techniques. Ion Beam Analysis (IBA) offers a suite of powerful, non-destructive methods for determining the elemental composition, thickness, and crystalline quality of thin films and multilayered structures. These techniques are crucial for understanding the distribution and behavior of dopants like erbium within an indium-based semiconductor matrix.
Key IBA techniques applicable to erbium-indium materials include:
Rutherford Backscattering Spectrometry (RBS): This technique is highly effective for determining the depth profile and concentration of heavy elements like erbium and indium in a lighter substrate. It provides quantitative information on the stoichiometry of erbium-indium compound films.
Particle-Induced X-ray Emission (PIXE): PIXE is extremely sensitive for identifying trace elements. It can be used to detect and quantify low-level impurities within the erbium-indium material that could affect its semiconductor properties.
Elastic Recoil Detection Analysis (ERDA): ERDA is particularly useful for depth profiling of light elements. In the context of erbium-indium oxide materials, it can be used to accurately measure the oxygen content, which is critical for controlling the material's conductive properties.
Nuclear Reaction Analysis (NRA): This method is sensitive to specific isotopes and is valuable for quantifying light elements like oxygen in a heavy matrix where RBS might have limitations.
Through these IBA methods, researchers can precisely control the fabrication process of erbium-doped indium oxide films, ensuring the desired elemental composition and dopant distribution for optimal device performance.
Application of Indium Compounds in Transistors and Microchips
Indium-based compounds, particularly indium oxide (In₂O₃), are leading candidates for the next generation of thin-film transistors (TFTs) due to their high electron mobility. The incorporation of rare-earth elements like erbium is being actively researched to enhance the stability and reliability of these high-performance transistors.
Research has shown that passivating In₂O₃ TFTs with a thin layer of erbium oxide (Er₂O₃) can significantly improve their operational reliability. This passivation layer helps to prevent shifts in the threshold voltage when a gate bias is applied, a common issue that can degrade transistor performance over time. Similarly, doping the indium oxide channel with other rare-earth elements has been shown to improve stability under negative bias illumination stress, a critical factor for display technologies.
Solution-processed indium oxide TFTs offer a pathway to low-cost, flexible electronics for applications like the Internet of Things (IoT). These devices can operate at low voltages (≤ 3 V) and demonstrate high performance, including high on/off ratios and mobility. The addition of erbium can further stabilize these devices, making them more robust for real-world applications.
| Device Type | Semiconductor Material | Key Performance Metric | Value | Reference |
|---|---|---|---|---|
| Flexible TFT | Solution-processed In₂O₃ | Field-Effect Mobility (μ) | 14.5 cm²/V·s | |
| Flexible TFT | Solution-processed In₂O₃ | On/Off Ratio | 10⁵ | |
| Flexible TFT | Solution-processed In₂O₃ | Operating Voltage | ≤ 3 V | |
| High-Mobility TFT | PEALD-grown In₂O₃ | Field-Effect Mobility (μ) | 39.2 cm²/V·s | |
| High-Mobility TFT | In₂O₃ passivated with Er₂O₃ | Threshold Voltage Shift | Negligible |
Transparent Conductive Oxides and Related Materials for Advanced Electronic Devices
Transparent conductive oxides (TCOs) are essential components in a wide range of optoelectronic devices, including flat-panel displays, solar cells, and touch screens. The most widely used TCO is Indium Tin Oxide (ITO), a material prized for its unique combination of high electrical conductivity and high optical transparency in the visible spectrum.
ITO is a ternary compound of indium, tin, and oxygen, typically composed of 90% In₂O₃ and 10% SnO₂ by weight. The properties of ITO films are a trade-off between conductivity and transparency; increasing the concentration of charge carriers boosts conductivity but can reduce transparency. Doping indium oxide with other elements, including rare earths like erbium, is a strategy to tune these properties for specific applications. Erbium-doped indium oxide films are semiconducting and optically active, exhibiting photoluminescence, which can be beneficial for certain optoelectronic devices.
The performance of TCOs is critical for devices like displays and photovoltaics. Research into alternative and improved TCOs continues, with a focus on enhancing performance and reducing reliance on the relatively high-cost indium.
| Material | Property | Typical Value | Significance |
|---|---|---|---|
| Indium Tin Oxide (ITO) | Electrical Resistivity | ~10⁻⁴ Ω·cm | High conductivity for efficient charge transport |
| Indium Tin Oxide (ITO) | Optical Transmittance (Visible) | > 80-90% | High transparency for display and solar applications |
| Indium Tin Oxide (ITO) | Band Gap | ~4 eV | Wide band gap contributes to transparency |
| Erbium-Doped Indium Oxide | Electrical Resistivity | 10⁻³–10³ Ω·cm | Tunable conductivity based on doping and processing |
Electrochemical and Energy Applications
The electrochemical properties of erbium and indium, both individually and as alloys, are being leveraged in various energy-related applications, from the efficient extraction of rare earth elements to the development of next-generation battery materials.
Electrochemical Extraction and Refining Processes of Rare Earth Elements on Indium Electrodes
The separation and purification of rare earth elements are critical for their use in high-tech applications. Electrochemical methods in molten salts offer a promising route for these processes. Research has demonstrated the successful and efficient extraction of erbium from molten salts using liquid indium electrodes.
In this process, Er(III) ions in a LiCl-KCl molten salt electrolyte are reduced and deposited onto the indium electrode. Through techniques like constant potential electrolysis, the erbium reacts with the indium to form a stable intermetallic compound, In₃Er. This method allows for the selective separation of erbium from other elements. The process has been shown to be highly efficient, with an extraction rate of up to 94.7%. The underlying electrochemical behavior, including diffusion coefficients and thermodynamic properties of the Er-In alloy formation, has been studied to optimize the extraction parameters.
| Parameter | Description | Result/Value | Reference |
|---|---|---|---|
| Process | Electrochemical Extraction of Erbium | Selective separation from molten salt | |
| Electrode | Liquid Indium | Acts as a reactive cathode | |
| Product | Erbium-Indium Intermetallic | Confirmed as In₃Er | |
| Extraction Rate | Efficiency of Erbium Recovery | 94.7% |
Development of Advanced Battery Materials, including Anodes
In the quest for higher energy density batteries, researchers are exploring anode materials beyond traditional graphite. Alloy-type anodes are of significant interest, and indium has emerged as a promising material, particularly for solid-state batteries. Indium and lithium-indium (Li-In) alloys are frequently used as anodes in laboratory-scale solid-state cells due to their stable cycling performance and constant potential during the alloying and dealloying processes.
The use of indium helps to mitigate the formation of lithium dendrites, a major failure mechanism in lithium-metal batteries. Li-In alloy anodes have demonstrated excellent rate performance and an exceptional first-cycle Coulombic efficiency of 99.3%. The unique delithiation mechanism in indium, where a high-diffusivity LiIn phase remains at the electrolyte interface, contributes to this high efficiency.
While research has focused heavily on Li-In systems, the incorporation of other elements, such as in Germanium-Cobalt-Indium nanostructures, highlights the potential for multi-component indium-based alloys. The properties of erbium suggest it could be a valuable addition to such alloys, potentially enhancing thermodynamic stability or influencing the microstructure of the anode to further improve cycling life and performance.
| Anode Material | Battery Type | Key Performance Metric | Value | Reference |
|---|---|---|---|---|
| Indium Foil | Solid-State Lithium Battery | First-Cycle Coulombic Efficiency | 99.3% | |
| Li-In Alloy | Lithium-Metal Battery | Overpotential at 5 mA cm⁻² | ~35 mV | |
| Li-In Alloy with Li₁.₂Ni₀.₂Mn₀.₆O₂ Cathode | Lithium-Metal Battery | Capacity Retention | 80% after 150 cycles | |
| Li₁₃In₃ Alloy | Solid-State Lithium Battery | Cycling Stability | Stable overpotential for 1000 hours | |
| Ge-Co-In Nanostructure | Lithium-Ion Battery | Initial Specific Capacity (at C/8) | ~1350 mAh/g |
Recovery of Erbium and Indium from Waste Streams in Materials Recycling
The increasing demand for erbium and indium in advanced technologies, such as fiber optics and flat-panel displays, has led to a growing focus on recovering these critical elements from various waste streams. Electronic waste (e-waste) and industrial byproducts represent significant secondary sources for both erbium, a rare earth element (REE), and indium. soci.orgusea.org Research into efficient and environmentally sound recycling processes is crucial for a sustainable supply chain and a circular economy. nih.gov The primary methods explored for recovery are hydrometallurgical and pyrometallurgical processes, each with distinct methodologies and efficiencies. dntb.gov.uaosti.gov
Hydrometallurgical techniques are commonly employed for their selectivity and effectiveness at ambient temperatures. core.ac.uk These processes typically involve leaching the metals from the waste material into an aqueous solution, followed by separation and purification steps. For indium, a prevalent source is the indium tin oxide (ITO) layer found in waste liquid crystal display (LCD) panels. sciencedaily.commdpi.com Research has demonstrated that leaching with strong acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or nitric acid (HNO₃) can effectively dissolve indium from pulverized LCD screens. researchgate.neteridirect.com Following leaching, solvent extraction is a key step to separate indium from other dissolved metals. usea.orgtechbriefs.com The extractant di-(2-ethylhexyl) phosphoric acid (D2EHPA) has been shown to be highly effective in selectively recovering indium from leachate solutions. researchgate.net One study achieved a 95% recovery rate for indium from LCD waste by leaching with H₂SO₄ and subsequently using D2EHPA for solvent extraction. researchgate.netresearchgate.net
Similarly, hydrometallurgy is a primary route for erbium recovery from various waste sources, including fluorescent lamp phosphors and industrial ashes. core.ac.ukmdpi.com A study on LCD screen waste demonstrated a method for the simultaneous recovery of erbium, indium, and other valuable metals. acs.org This process utilized ultrasonic-assisted leaching with a sodium pyrophosphate solution. The research reported significant recovery rates for both erbium (93%) and indium (97%) under optimized conditions. acs.org Solvent extraction is also a standard process for purifying erbium from solutions containing a mix of chemically similar heavy rare earths. researchgate.net Organophosphorus extractants are frequently used in these separation processes. researchgate.net
Pyrometallurgical methods, which involve high-temperature processes, offer another avenue for recovering these metals. dntb.gov.uamdpi.com These techniques can be effective for separating metals by melting, smelting, or roasting the waste material. osti.gov For instance, pyrometallurgical recycling of NdFeB magnet scraps and waste NiMH batteries has been shown to recover almost 99% of the contained REEs, which can include erbium. researchgate.net However, these methods are often energy-intensive. mdpi.com
Biohydrometallurgy, an emerging and more environmentally friendly approach, uses microorganisms to extract metals. nih.gov This method is being explored for the recovery of REEs from various industrial wastes and e-waste, offering a sustainable alternative to harsh chemical leaching. soci.orgnih.gov
The findings from various research studies highlight the viability of recovering both erbium and indium from diverse waste streams. The selection of a particular method depends on factors such as the composition of the waste material, the concentration of the target elements, and economic and environmental considerations.
Research Findings on Erbium and Indium Recovery
| Waste Source | Target Elements | Recovery Method | Key Reagents/Process | Recovery Efficiency (%) | Reference |
|---|---|---|---|---|---|
| LCD Screen Waste | Indium (In) | Hydrometallurgy | Leaching with H₂SO₄, Solvent Extraction with D2EHPA | 95% | researchgate.netresearchgate.net |
| LCD Screen Waste | Erbium (Er), Indium (In), Gadolinium (Gd) | Hydrometallurgy (Sono-leaching) | Leaching with Sodium Pyrophosphate (Na₄P₂O₇) + H₂O₂ | Er: 93%, In: 97%, Gd: 99% | acs.org |
| Mixed Heavy Rare Earth Concentrate | Erbium (Er) | Hydrometallurgy | Solvent Extraction with EHEHPA | Purity raised from ~20% to >85% | researchgate.net |
| Nitrate (B79036) Solutions | Erbium (Er) | Hydrometallurgy | Solvent Extraction with P507 | >95% | researchgate.net |
| Aqueous Solutions | Erbium (Er) | Hydrometallurgy | Extraction with Isooctyl Alcohol and Sodium Dodecyl Sulfate | 99% | google.com |
| Bottom Ash | Erbium (Er) | Hydrometallurgy | Sulfation-Roasting-Leaching-Precipitation with Ammonium Oxalate | 94.24% of leached REEs recovered | mdpi.com |
Conclusion and Future Research Directions
Summary of Key Academic Research Findings in Erbium-Indium Systems
Academic research into the binary system of erbium and indium has primarily focused on establishing the fundamental phase diagram and crystallographic structures of the resulting intermetallic compounds. The Er-In system is known to form several stable intermediate phases, which have been identified through metallurgical and X-ray diffraction studies. asminternational.orgasminternational.org The primary compounds identified are ErIn, Er₃In₅, and ErIn₃. asminternational.org
The crystal structures of these compounds have been characterized, revealing distinct crystallographies. For instance, ErIn₃ adopts the AuCu₃ prototype structure, a common structure for RIn₃ compounds (where R is a rare-earth element). asminternational.org The crystallographic data for the known erbium-indium phases are summarized in the table below.
| Phase | Composition (wt% In) | Pearson Symbol | Space Group | Prototype |
|---|---|---|---|---|
| ErIn | 40.7 | cP2 | Pm-3m | CsCl |
| Er₃In₅ | 53.4 | oC32 | Cmcm | Pu₃Pd₅ |
| ErIn₃ | 67.0 | cP4 | Pm-3m | AuCu₃ |
Data sourced from ASM International Digital Library. asminternational.org
While the structural properties are established, detailed experimental studies on the physical properties, such as magnetic and electronic transport characteristics, of these specific compounds are less prevalent in the literature. However, inferences can be drawn from the properties of the constituent elements. Erbium is a rare-earth metal known for its complex magnetic behavior; it is paramagnetic above 80 K, antiferromagnetic between 19 K and 80 K, and ferromagnetic below 19 K. qsrarematerials.comwikipedia.orgaps.org This intrinsic magnetic moment arising from its 4f electrons is expected to significantly influence the magnetic properties of its intermetallic compounds with indium, a diamagnetic post-transition metal. ras.ru Research on nanocrystalline erbium has shown that grain size can remarkably alter its magnetic ordering temperatures and coercivity, indicating that the magnetism in erbium-based systems is sensitive to microstructure. researchgate.net
Thermodynamic studies, which are crucial for understanding phase stability and formation, have been conducted on various erbium alloy systems, such as Er-Mg and Er-C. researchgate.netaip.org Similar comprehensive thermodynamic modeling for the Er-In system is a necessary component of the foundational academic understanding of these materials.
Emerging Trends and Prospective Research Areas for Erbium-Indium Compounds
The field of materials science is continually evolving, with several emerging trends suggesting promising future research directions for erbium-indium compounds.
Nanostructured Materials : A significant trend in materials research is the exploration of materials at the nanoscale. Studies on other nanostructured heavy rare-earth metals have revealed physical and chemical properties that are unusually different from their bulk counterparts. researchgate.net Preparing and characterizing erbium-indium compounds as nanoparticles, nanowires, or thin films could unlock novel magnetic, optical, or electronic properties due to quantum confinement and surface effects. researchgate.net
Superconductivity : Indium and its alloys are well-known for their superconducting properties. aps.org Recent research has demonstrated tunable superconductivity in indium tin oxide (ITO) thin films through electrochemical intercalation. researchgate.netharvard.edu A prospective research avenue would be to investigate the potential for superconductivity in Er-In compounds. This could involve studying the known phases at very low temperatures or attempting to induce a superconducting state through doping, application of high pressure, or in nanostructured forms. nih.gov
Exploratory Synthesis with Indium Flux : Molten indium has been increasingly used as a medium for the exploratory synthesis of new intermetallic compounds. researchgate.net This technique could be employed to explore the Er-In phase space more thoroughly, potentially leading to the discovery of new, metastable, or complex ternary/quaternary compounds by introducing additional elements into the Er-In system.
Magnetocaloric and Thermoelectric Applications : The combination of a magnetically rich rare-earth element like erbium with a metallic element like indium suggests that Er-In compounds could be candidates for magnetocaloric or thermoelectric materials. Research into these functional properties, which are critical for magnetic refrigeration and waste heat recovery technologies, respectively, represents a significant area for prospective investigation.
Identification of Challenges and Opportunities in Erbium-Indium Materials Science and Engineering
The study and application of erbium-indium compounds present both distinct challenges and significant opportunities for scientific advancement and technological innovation.
Challenges:
Synthesis and Handling : A primary challenge is the synthesis of high-purity, single-phase Er-In compounds. Erbium is a reactive metal that readily oxidizes when exposed to air. qsrarematerials.comstanfordmaterials.com This necessitates controlled atmosphere synthesis techniques (e.g., arc melting in an inert atmosphere) and careful handling to prevent the formation of oxides and other impurities that can drastically alter the material's intrinsic properties.
Limited Physical Property Data : There is a notable lack of comprehensive experimental data on the electronic, magnetic, and thermal properties of the established Er-In phases. This knowledge gap hinders the theoretical modeling and prediction of their behavior and limits the identification of potential applications.
Critical Raw Materials : Indium is recognized as a strategic and critical material, primarily due to its extensive use in transparent conductive oxides (like ITO) for the electronics and photovoltaic industries. samaterials.comnih.gov Projections indicate that rising demand could lead to future supply constraints. nih.gov This presents a significant challenge for developing any large-scale application based on indium-rich Er-In compounds, making materials efficiency and recycling paramount. mdpi.com
Opportunities:
Fundamental Scientific Discovery : The scarcity of research on the physical properties of Er-In compounds creates a substantial opportunity for fundamental scientific exploration. Detailed characterization of the magnetic transitions, electronic band structure, and thermal transport properties of ErIn, Er₃In₅, and ErIn₃ could reveal new physical phenomena and provide valuable data for advancing the understanding of rare-earth intermetallics.
Development of Novel Functional Materials : The unique interplay between erbium's localized 4f magnetic moments and the conduction electrons contributed by indium provides a fertile ground for discovering novel functional materials. These compounds could exhibit interesting magneto-optical, magneto-transport, or other coupled properties, making them potential candidates for applications in sensors, spintronics, or quantum information science.
Thin-Film and Device Integration : There is an opportunity to explore the synthesis of Er-In compounds as thin films using techniques like physical or chemical vapor deposition. Integrating such films into heterostructures could lead to new electronic or photonic devices, leveraging the optical properties of erbium ions, which are already used in fiber optic communications. qsrarematerials.comstanfordmaterials.com
Q & A
What experimental design considerations are critical for synthesizing phase-pure Erbium-Indium intermetallic compounds?
Basic Research Question
Synthesizing phase-pure Erbium-Indium compounds requires precise control of stoichiometry, reaction temperature, and atmosphere. Key steps include:
- Stoichiometric calibration : Use high-purity Er and In metals (99.99%) to minimize impurities. Calculate molar ratios using crystallographic data from prior studies (e.g., ErIn₃ vs. Er₃In) .
- Thermodynamic stability : Optimize annealing temperatures (typically 800–1000°C) and inert gas environments (argon or vacuum) to prevent oxidation .
- Phase characterization : Validate purity via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) to confirm absence of secondary phases .
How can conflicting spectroscopic data on Erbium luminescence in Indium matrices be systematically resolved?
Advanced Research Question
Discrepancies in photoluminescence (PL) spectra often arise from matrix effects or measurement artifacts. Methodological solutions include:
- Controlled sample preparation : Ensure uniform Er³⁺ doping concentrations (<1% atomic) to avoid clustering-induced quenching .
- Multi-technique validation : Cross-reference PL results with X-ray absorption fine structure (XAFS) to correlate emission peaks with local coordination environments .
- Error quantification : Report instrumental uncertainties (e.g., spectrometer resolution ±0.5 nm) and statistical confidence intervals for peak assignments .
What computational frameworks are most effective for modeling Erbium-Indium alloy electronic structures?
Advanced Research Question
Density functional theory (DFT) is widely used but requires careful parameterization:
- Basis set selection : Employ hybrid functionals (e.g., HSE06) to account for strong electron correlations in 4f orbitals of Er .
- Validation against experiments : Compare calculated bandgaps with experimental UV-Vis absorption edges, adjusting for spin-orbit coupling effects .
- Data sharing : Deposit computational parameters in FAIR-compliant repositories (e.g., Zenodo) to enhance reproducibility .
How should researchers address inconsistencies in reported magnetic susceptibility data for Erbium-Indium alloys?
Advanced Research Question
Contradictions may stem from sample history or measurement techniques. A robust approach involves:
- Standardized protocols : Document thermal cycling (e.g., zero-field cooling vs. field-cooled measurements) to identify history-dependent effects .
- Cross-lab replication : Collaborate to test samples using alternating gradient magnetometry (AGM) and SQUID magnetometry, controlling for instrumental drift .
- Meta-analysis : Aggregate datasets from peer-reviewed studies to identify outliers and quantify measurement uncertainty ranges .
What strategies optimize the identification of novel Erbium-Indium phases in high-throughput screening?
Basic Research Question
High-throughput methods require balancing efficiency with analytical depth:
- Combinatorial libraries : Use magnetron sputtering to deposit Er-In thin-film gradients (0–100% composition) on silicon substrates .
- Automated characterization : Pair XRD with machine learning algorithms (e.g., convolutional neural networks) to detect subtle phase transitions .
- Ethical data curation : Avoid bias by pre-registering screening criteria and publishing negative results to prevent "file drawer" bias .
How can researchers ensure ethical data management in collaborative studies on Erbium-Indium systems?
Advanced Research Question
Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :
- Informed consent for shared data : Clearly define intellectual property rights and usage permissions in inter-institutional agreements .
- Reproducibility checks : Archive raw data (e.g., .CIF files for crystal structures) with metadata detailing experimental conditions .
- Conflict disclosure : Declare funding sources (e.g., industry partnerships) that might influence data interpretation .
What are the best practices for validating thermodynamic stability predictions of Erbium-Indium compounds?
Basic Research Question
Combine computational and experimental approaches:
- Phase diagram modeling : Use CALPHAD (CALculation of PHAse Diagrams) software with assessed Er-In thermodynamic parameters .
- Differential scanning calorimetry (DSC) : Measure melting points and phase transitions to refine computational models .
- Peer review : Submit predictive models to open-access platforms for community validation .
How can researchers mitigate sampling bias in studies of Erbium-doped Indium nanostructures?
Advanced Research Question
Address bias through rigorous experimental design:
- Randomized sampling : Use TEM grids with statistically significant nanoparticle counts (>500 per batch) to ensure representative analysis .
- Blinded analysis : Assign sample IDs randomly to prevent observer bias during spectroscopic interpretation .
- Transparent reporting : Publish raw histograms of size distributions alongside averaged data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
